molecular formula C19H21NO2 B1683358 UCM 549 CAS No. 753502-19-1

UCM 549

Katalognummer: B1683358
CAS-Nummer: 753502-19-1
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: PQZZGTZTKGECDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UCM 549 is a bioactive chemical.

Eigenschaften

CAS-Nummer

753502-19-1

Molekularformel

C19H21NO2

Molekulargewicht

295.4 g/mol

IUPAC-Name

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide

InChI

InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21)

InChI-Schlüssel

PQZZGTZTKGECDT-UHFFFAOYSA-N

SMILES

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC

Kanonische SMILES

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

UCM 549, UCM-549, UCM549

Herkunft des Produkts

United States

Foundational & Exploratory

UCM 549 mechanism of action in macrophage reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, specific information regarding "UCM-549" and its mechanism of action in macrophage reprogramming is not available in the public domain. This suggests that UCM-549 may be an internal designation, a compound in very early-stage development, or a misnomer.

Therefore, this guide will provide an in-depth overview of the core principles and mechanisms of macrophage reprogramming, a critical process in immunology and drug development. We will explore the key signaling pathways, metabolic shifts, and experimental approaches used to study and manipulate macrophage phenotypes, providing researchers, scientists, and drug development professionals with a foundational understanding of this dynamic field.

Introduction to Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages.

  • M1 Macrophages: Typically induced by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, and IL-12), high antigen presentation capacity, and potent microbicidal and tumoricidal activity.[1][2][3][4]

  • M2 Macrophages: Induced by anti-inflammatory cytokines such as IL-4 and IL-13, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression.[1][3] They release anti-inflammatory cytokines like IL-10 and TGF-β.

The balance between M1 and M2 macrophages is crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes.[5][6] Reprogramming macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype is a promising strategy in cancer immunotherapy.[2][7][8][9][10]

Key Signaling Pathways in Macrophage Reprogramming

Several interconnected signaling pathways govern macrophage polarization. Understanding these pathways is essential for identifying therapeutic targets for macrophage reprogramming.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression and is critical for M1 polarization.[2][5][11][12] Activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) like LPS triggers a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB dimers (typically p50/p65).[5][12] Translocation of NF-κB to the nucleus induces the transcription of M1-associated genes.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds M1_genes M1 Genes (TNF-α, IL-6, iNOS) DNA->M1_genes Transcription

NF-κB Signaling Pathway in M1 Macrophage Activation.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for both M1 and M2 polarization, depending on the upstream cytokine signal.

  • M1 Polarization: IFN-γ activates JAK1 and JAK2, leading to the phosphorylation and homodimerization of STAT1.[4] Phosphorylated STAT1 translocates to the nucleus and promotes the expression of M1 genes.[2][4]

  • M2 Polarization: IL-4 and IL-13 activate JAK1 and JAK3, resulting in the phosphorylation and homodimerization of STAT6.[3][13] Nuclear STAT6 induces the transcription of M2-associated genes like Arginase-1 (Arg1) and Mannose Receptor C-Type 1 (Mrc1).[14] IL-10 signaling activates STAT3, which also contributes to an anti-inflammatory M2-like phenotype.[3][13]

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR IL4 IL-4 / IL-13 IL4R IL-4R IL4->IL4R JAK1_2 JAK1/JAK2 IFNgR->JAK1_2 JAK1_3 JAK1/JAK3 IL4R->JAK1_3 STAT1 STAT1 JAK1_2->STAT1 Phosphorylates pSTAT1 pSTAT1 Dimer STAT1->pSTAT1 pSTAT1_nuc pSTAT1 pSTAT1->pSTAT1_nuc Translocates STAT6 STAT6 JAK1_3->STAT6 Phosphorylates pSTAT6 pSTAT6 Dimer STAT6->pSTAT6 pSTAT6_nuc pSTAT6 pSTAT6->pSTAT6_nuc Translocates DNA1 DNA pSTAT1_nuc->DNA1 M1_genes M1 Genes DNA1->M1_genes DNA2 DNA pSTAT6_nuc->DNA2 M2_genes M2 Genes DNA2->M2_genes

JAK-STAT Signaling in M1 and M2 Macrophage Polarization.

Metabolic Reprogramming in Macrophages

Macrophage polarization is tightly linked to profound shifts in cellular metabolism.

  • M1 Macrophages: Exhibit a metabolic shift towards glycolysis, even in the presence of oxygen (Warburg effect), and a disrupted Krebs cycle. This leads to the accumulation of metabolites like succinate (B1194679) and itaconate, which have pro-inflammatory functions.

  • M2 Macrophages: Rely on oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO) to fuel their functions.[1]

The Role of α-Ketoglutarate (α-KG)

α-Ketoglutarate (α-KG), a key metabolite in the Krebs cycle, has emerged as a crucial regulator of macrophage polarization.[1][15][16] It can promote an M2-like phenotype and exert anti-inflammatory effects.[1][15][16][17] The mechanisms by which α-KG influences macrophage function include:

  • Epigenetic Modifications: α-KG is an essential cofactor for Jumonji-C domain-containing histone demethylases (JMJDs) and Ten-eleven translocation (TET) enzymes, which are involved in histone and DNA demethylation, respectively.[16] This can lead to changes in the expression of M2-related genes.

  • Inhibition of Pro-inflammatory Pathways: α-KG can inhibit the pro-inflammatory NF-κB pathway.[1][17]

The ratio of α-KG to succinate is thought to be a critical determinant of macrophage phenotype, with a high ratio favoring M2 polarization.[1][16]

Experimental Protocols for Studying Macrophage Reprogramming

A variety of in vitro and in vivo methods are used to investigate macrophage polarization and reprogramming.

In Vitro Macrophage Polarization

Objective: To generate M1 and M2 polarized macrophages from bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Isolation of Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of mice.[18][19]

  • Differentiation into Macrophages: The bone marrow cells are cultured for 7 days in complete DMEM supplemented with macrophage colony-stimulating factor (M-CSF).[18]

  • Polarization:

    • M1 Polarization: Differentiated macrophages (M0) are stimulated with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) for 24 hours.

    • M2 Polarization: Differentiated macrophages (M0) are stimulated with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24 hours.

  • Analysis: Polarization is confirmed by analyzing the expression of M1/M2 markers using techniques such as quantitative real-time PCR (qRT-PCR), flow cytometry, and ELISA for cytokine secretion.

Macrophage Phagocytosis Assay

Objective: To assess the phagocytic capacity of reprogrammed macrophages.

Methodology:

  • Cell Preparation: Target cells (e.g., cancer cells) are labeled with a fluorescent dye (e.g., CFSE). Macrophages are plated in a multi-well plate.[18][20]

  • Co-culture: Labeled target cells are added to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5) and incubated for a defined period (e.g., 2-4 hours).[18]

  • Analysis:

    • Flow Cytometry: The percentage of macrophages that have engulfed fluorescent target cells is quantified. Macrophages are identified by a specific antibody (e.g., anti-F4/80 for mouse macrophages).

    • Confocal Microscopy: Provides visual confirmation of phagocytosis.

Phagocytosis_Assay_Workflow cluster_preparation Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis Macrophages Plate Macrophages CoCulture Incubate Macrophages and Target Cells Macrophages->CoCulture TargetCells Label Target Cells (e.g., CFSE) TargetCells->CoCulture FlowCytometry Flow Cytometry CoCulture->FlowCytometry Microscopy Confocal Microscopy CoCulture->Microscopy

References

Eganelisib (IPI-549): A Deep Dive into its PI3K-Gamma Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of Eganelisib (IPI-549), a first-in-class, orally bioavailable small molecule inhibitor. Eganelisib is a promising immuno-oncology candidate that modulates the tumor microenvironment by selectively targeting PI3Kγ, which is predominantly expressed in hematopoietic cells and plays a critical role in regulating immune responses.[1][2] This document details the quantitative measures of Eganelisib's potency and selectivity, the experimental methodologies used for these characterizations, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

Eganelisib has demonstrated high potency and remarkable selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, and δ) in both biochemical and cellular assays.[3][4] This high degree of selectivity is crucial for minimizing off-target effects, as PI3Kα and PI3Kβ are ubiquitously expressed and integral to normal cellular functions.[1] The quantitative data from multiple studies are summarized in the tables below.

Biochemical Assay Data PI3KαPI3KβPI3KγPI3KδReference
IC50 (nM) 3,2003,500168,400[5]
Binding Affinity (Kd, nM) >58-fold weaker than γ>58-fold weaker than γ0.29>58-fold weaker than γ[3][4]
Cellular Assay Data PI3KαPI3KβPI3KγPI3KδReference
IC50 (nM) >146-fold selectivity vs γ>146-fold selectivity vs γ1.2>146-fold selectivity vs γ[3][6]

Experimental Protocols

The determination of Eganelisib's selectivity profile relies on robust and standardized in vitro biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay is designed to measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.[7]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Eganelisib against purified recombinant PI3K isoforms (α, β, γ, δ).

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor is indicative of enzymatic inhibition.[7]

  • Methodology:

    • Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of Eganelisib in a kinase reaction buffer.[7]

    • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified duration at a controlled temperature.[7]

    • ADP Detection: After the kinase reaction, a kinase detection reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP.

    • Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is directly proportional to the initial ADP concentration.[7]

    • Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Cellular pAKT Inhibition Assay

This cell-based assay measures the inhibitor's capacity to block downstream PI3K signaling within a relevant cellular context.[1]

  • Objective: To determine the cellular IC50 of Eganelisib by measuring the phosphorylation of AKT, a key downstream effector of PI3K.[1]

  • Principle: PI3Kγ-dependent cells, such as the murine macrophage cell line RAW 264.7, are stimulated to activate the PI3K pathway. The inhibitory effect of Eganelisib on the phosphorylation of AKT at Serine 473 (pAKT) is then quantified.[1][3]

  • Methodology:

    • Cell Culture and Treatment: RAW 264.7 cells are cultured and then treated with a range of Eganelisib concentrations for a predetermined period.[3]

    • Pathway Stimulation: The PI3K pathway is stimulated with an appropriate agonist, such as the C5a chemoattractant.[3]

    • Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.

    • Quantification of pAKT: The levels of phosphorylated AKT (Ser473) are measured using a quantitative method such as an enzyme-linked immunosorbent assay (ELISA) or Western blot.[1][3]

    • Data Analysis: The pAKT levels are normalized to total AKT or a loading control. The cellular IC50 is determined by plotting the percentage of pAKT inhibition against the logarithm of Eganelisib concentration and fitting the data to a dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, the experimental workflow for determining kinase selectivity, and the logical relationship of Eganelisib's selectivity.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kgamma PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 converts to PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates pAKT pAKT (Active) PDK1->pAKT mTORC1 mTORC1 pAKT->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival, Migration) mTORC1->Downstream Eganelisib Eganelisib (IPI-549) Eganelisib->PI3Kgamma inhibits

Caption: PI3Kγ signaling pathway and the inhibitory action of Eganelisib.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo) cluster_cellular Cellular Assay (pAKT Inhibition) b1 Incubate Purified PI3K Isoforms (α, β, γ, δ) with Eganelisib b2 Add Substrate (PIP2) and ATP to Initiate Kinase Reaction b1->b2 b3 Quantify ADP Production (Luminescence) b2->b3 b4 Calculate Biochemical IC50 b3->b4 c1 Treat PI3Kγ-dependent Cells (e.g., RAW 264.7) with Eganelisib c2 Stimulate PI3K Pathway (e.g., with C5a) c1->c2 c3 Lyse Cells and Quantify pAKT Levels (ELISA/Western Blot) c2->c3 c4 Calculate Cellular IC50 c3->c4 start Selectivity Profiling of Eganelisib start->b1 start->c1

Caption: Experimental workflow for determining kinase selectivity.

Selectivity_Logic Eganelisib Eganelisib (IPI-549) PI3Kgamma PI3Kγ Inhibition Eganelisib->PI3Kgamma Potent Other_PI3K PI3Kα, β, δ Inhibition Eganelisib->Other_PI3K Weak High_Selectivity High Selectivity for PI3Kγ PI3Kgamma->High_Selectivity Other_PI3K->High_Selectivity Therapeutic_Effect Desired Therapeutic Effect (Immune Modulation) High_Selectivity->Therapeutic_Effect Maximizes Off_Target_Effects Potential Off-Target Side Effects High_Selectivity->Off_Target_Effects Minimizes

Caption: Logical relationship of Eganelisib's selectivity.

References

Eganelisib: A Deep Dive into its Immunomodulatory Effects on T-Cell Activation and Infiltration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). Emerging as a promising agent in immuno-oncology, eganelisib's primary mechanism of action is not direct cytotoxicity to tumor cells, but rather the reprogramming of the tumor microenvironment (TME). By specifically targeting PI3K-γ, which is predominantly expressed in myeloid cells, eganelisib shifts the balance from an immunosuppressive to an immunostimulatory TME. This guide provides a comprehensive technical overview of the preclinical and clinical data elucidating eganelisib's profound effects on T-cell activation and infiltration, key determinants of anti-tumor immunity.

Core Mechanism of Action: Reprogramming Myeloid Cells to Unleash T-Cell Immunity

The anti-tumor activity of eganelisib is primarily mediated through its impact on tumor-associated macrophages (TAMs), a major component of the TME that often promotes tumor growth and suppresses immune responses. Eganelisib's inhibition of the PI3K-γ signaling pathway in these myeloid cells leads to a phenotypic switch from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages. This reprogramming has a cascading effect on the adaptive immune response, most notably on T-cells.

The key consequences of PI3K-γ inhibition by eganelisib include:

  • Decreased Immunosuppressive Cytokine Production: Inhibition of PI3K-γ in TAMs reduces the secretion of immunosuppressive cytokines such as IL-10 and TGF-β.

  • Increased Pro-inflammatory Cytokine Secretion: Reprogrammed macrophages increase the production of pro-inflammatory cytokines like IL-12 and TNF-α, which are crucial for T-cell activation and function.

  • Enhanced Antigen Presentation: M1-like macrophages exhibit upregulated expression of Major Histocompatibility Complex (MHC) class I and II molecules, leading to more effective antigen presentation to T-cells.

  • Modulation of Chemokine Profile: Eganelisib treatment alters the chemokine landscape within the TME, leading to increased production of T-cell-attracting chemokines such as CXCL9 and CXCL10, and a decrease in chemokines that attract regulatory T-cells (Tregs), like CCL22.

This shift in the TME creates a more favorable environment for T-cell-mediated anti-tumor immunity, enhancing both the activation of existing tumor-infiltrating lymphocytes (TILs) and the recruitment of new T-cells into the tumor.

Quantitative Impact on T-Cell Populations and Activation

Clinical and preclinical studies have provided quantitative evidence of eganelisib's impact on T-cell activation and infiltration. The following tables summarize key findings from the MARIO-1 and MARIO-3 clinical trials.

Parameter Treatment Group Change from Baseline Study Citation
Peripheral Blood
Activated (Ki67+) Memory T-cellsEganelisib + Atezolizumab + Nab-paclitaxelIncreased at Day 15 and Day 28MARIO-3[1]
Immunosuppressive Monocytic MDSCsEganelisib + Atezolizumab + Nab-paclitaxelDecreaseMARIO-3[1]
Tumor Microenvironment
CD8+ T-cell DensityEganelisib + Atezolizumab + Nab-paclitaxelIncreaseMARIO-3
Activated (Granzyme B+) CD8+ T-cellsEganelisib + Atezolizumab + Nab-paclitaxelIncreaseMARIO-3
Gene Signatures of T-cell ActivationEganelisib + Atezolizumab + Nab-paclitaxelEnrichedMARIO-3
Interferon-gamma SignalingEganelisib + Atezolizumab + Nab-paclitaxelEnrichedMARIO-3
MHC-I and MHC-II Antigen Presentation PathwaysEganelisib + Atezolizumab + Nab-paclitaxelEnrichedMARIO-3

Experimental Protocols

Flow Cytometry for Peripheral Blood T-Cell Activation

Objective: To quantify the activation status of circulating T-cell populations following eganelisib treatment.

Methodology:

  • Sample Collection: Collect whole blood from patients at baseline and specified time points during treatment.

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Antibody Staining: Incubate PBMCs with a cocktail of fluorescently labeled antibodies. A representative panel for memory T-cell activation would include:

    • CD3 (T-cell marker)

    • CD4 (Helper T-cell marker)

    • CD8 (Cytotoxic T-cell marker)

    • CD45RO (Memory T-cell marker)

    • CCR7 (Central memory vs. effector memory marker)

    • Ki67 (Proliferation/activation marker)

    • PD-1 (Exhaustion/activation marker)

  • Intracellular Staining: For Ki67, fix and permeabilize the cells using a commercially available kit prior to intracellular antibody incubation.

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Within these populations, further gate on memory T-cell subsets (e.g., CD45RO+) and quantify the percentage of Ki67+ cells.

Multiplex Immunofluorescence for Tumor-Infiltrating T-Cells

Objective: To quantify the density and activation status of T-cells within the tumor microenvironment.

Methodology:

  • Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.

  • Multiplex Staining: Employ a sequential immunofluorescence staining protocol using a panel of primary antibodies and corresponding fluorescent secondary antibodies or tyramide signal amplification. A representative panel would include:

    • Pan-Cytokeratin (Tumor cell marker)

    • CD8 (Cytotoxic T-cell marker)

    • Granzyme B (Marker for activated cytotoxic T-cells)

    • CD68 (Macrophage marker)

    • DAPI (Nuclear counterstain)

  • Imaging: Acquire high-resolution images of the stained tissue sections using a multispectral imaging system.

  • Image Analysis: Utilize image analysis software to perform cell segmentation and quantification. Identify tumor and stromal compartments based on the pan-cytokeratin staining. Quantify the number of CD8+ and Granzyme B+ cells per unit area in both compartments.

Visualizing the Mechanism of Action

Signaling Pathway of Eganelisib's Indirect T-Cell Activation

Eganelisib_Mechanism cluster_TME Tumor Microenvironment cluster_Eganelisib Therapeutic Intervention cluster_Macrophage Macrophage Reprogramming cluster_ReprogrammedMacrophage Reprogrammed Macrophage cluster_TCellActivation T-Cell Activation & Infiltration TAM Tumor-Associated Macrophage (M2-like) Reprogrammed_TAM Reprogrammed Macrophage (M1-like) TAM->Reprogrammed_TAM Reprogramming TumorCell Tumor Cell TCell_inactive Inactive T-Cell TCell_activated Activated T-Cell (CD8+) Eganelisib Eganelisib PI3Kgamma PI3K-γ Eganelisib->PI3Kgamma Inhibits AKT AKT PI3Kgamma->AKT Activates NFkB_inhibited NF-κB (inhibited) AKT->NFkB_inhibited Inhibits STAT3_active STAT3 (active) AKT->STAT3_active Activates M2_phenotype M2 Phenotype (Immunosuppressive) NFkB_inhibited->M2_phenotype STAT3_active->M2_phenotype MHC_up MHC I/II Upregulation Reprogrammed_TAM->MHC_up Cytokines_pro ↑ IL-12, TNF-α Reprogrammed_TAM->Cytokines_pro Chemokines_pro ↑ CXCL9, CXCL10 Reprogrammed_TAM->Chemokines_pro Cytokines_supp ↓ IL-10, TGF-β Reprogrammed_TAM->Cytokines_supp Chemokines_supp ↓ CCL22 Reprogrammed_TAM->Chemokines_supp MHC_up->TCell_activated Antigen Presentation Cytokines_pro->TCell_activated Activation TCell_infiltration T-Cell Infiltration Chemokines_pro->TCell_infiltration Recruitment TumorLysis Tumor Cell Lysis TCell_activated->TumorLysis TCell_infiltration->TCell_activated

Caption: Eganelisib inhibits PI3K-γ in TAMs, leading to their reprogramming and subsequent T-cell activation.

Experimental Workflow for Assessing T-Cell Infiltration

Experimental_Workflow cluster_SampleCollection Sample Collection cluster_TissueProcessing Tissue Processing cluster_Analysis Analysis cluster_Quantification Quantification TumorBiopsy Tumor Biopsy (Pre- and Post-treatment) FFPE Formalin Fixation Paraffin Embedding TumorBiopsy->FFPE PeripheralBlood Peripheral Blood (Pre- and Post-treatment) PBMC_Isolation PBMC Isolation PeripheralBlood->PBMC_Isolation mIF Multiplex Immunofluorescence FFPE->mIF FlowCytometry Flow Cytometry PBMC_Isolation->FlowCytometry TCellDensity T-Cell Density (CD8+, Granzyme B+) mIF->TCellDensity TCellActivation T-Cell Activation (Ki67+) FlowCytometry->TCellActivation

Caption: Workflow for analyzing T-cell infiltration and activation in clinical samples.

Logical Framework of Eganelisib's Effect on the TME

Logical_Framework Eganelisib Eganelisib PI3Kgamma_Inhibition PI3K-γ Inhibition in Myeloid Cells Eganelisib->PI3Kgamma_Inhibition TAM_Reprogramming TAM Reprogramming (M2 to M1) PI3Kgamma_Inhibition->TAM_Reprogramming Altered_TME Altered Tumor Microenvironment TAM_Reprogramming->Altered_TME Increased_TCell_Activity Increased T-Cell Activation & Infiltration Altered_TME->Increased_TCell_Activity AntiTumor_Immunity Enhanced Anti-Tumor Immunity Increased_TCell_Activity->AntiTumor_Immunity

References

Foundational Studies of PI3K-gamma Inhibition by IPI-549: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies of IPI-549, a potent and selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3Kγ) isoform. The document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows. Note: Initial searches for "UCM-549" did not yield specific results; the research community predominantly refers to this compound as IPI-549.

Core Concepts: The PI3K-gamma Signaling Pathway and IPI-549 Inhibition

The phosphoinositide 3-kinase (PI3K) family of enzymes are crucial intracellular signal transducers involved in a myriad of cellular functions, including cell growth, proliferation, differentiation, survival, and motility.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I is further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ), which are typically activated by receptor tyrosine kinases (RTKs), and Class IB, which consists solely of PI3K-gamma (PI3Kγ).[2]

PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs).[2][3][4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT.[4][6] The activation of the PI3Kγ/AKT signaling cascade is a key driver of various cellular processes. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[4][7]

IPI-549 is an orally bioavailable small molecule that acts as a highly selective inhibitor of the PI3Kγ isoform.[8][9][10] Its primary mechanism of action involves preventing the activation of PI3Kγ-mediated signaling pathways.[8][9] Due to the predominant expression of PI3Kγ in immune cells, particularly myeloid cells, IPI-549 has been shown to modulate the tumor microenvironment by reprogramming immunosuppressive myeloid cells.[2][11] This targeted action aims to enhance anti-tumor immune responses while minimizing off-target effects associated with pan-PI3K inhibitors.[8][9]

Quantitative Data: Potency and Selectivity of IPI-549

The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over other related molecules. The following tables summarize the inhibitory activity of IPI-549 against various PI3K isoforms.

Table 1: Biochemical IC50 Values of IPI-549

PI3K IsoformIC50 (nM)
PI3Kγ16
PI3Kα3,200
PI3Kβ3,500
PI3Kδ8,400

This data highlights the >100-fold selectivity of IPI-549 for the gamma isoform over other Class I PI3K isoforms in biochemical assays.[12]

Table 2: Cellular IC50 Values of IPI-549

AssayIC50 (nM)
PI3Kγ-mediated Neutrophil Migration2.5

This demonstrates the potent inhibition of a key PI3Kγ-driven cellular function at low nanomolar concentrations.

Experimental Protocols: Methodologies for Foundational Studies

The following sections detail the methodologies for key experiments cited in the foundational research of IPI-549.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of IPI-549 against the enzymatic activity of purified PI3K isoforms.

Protocol:

  • Recombinant human PI3K enzymes (α, β, δ, and γ) are individually incubated in a reaction buffer.

  • A dilution series of IPI-549 is added to the enzyme reactions.

  • The kinase reaction is initiated by the addition of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is quantified. This is often achieved using a competitive enzyme-linked immunosorbent assay (ELISA) or by detecting the amount of ADP produced as a byproduct of the kinase reaction.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Neutrophil Migration Assay

Objective: To assess the ability of IPI-549 to inhibit PI3Kγ-mediated neutrophil migration in a living organism.

Protocol:

  • Mice are administered IPI-549 orally at various doses.

  • After a specified time to allow for drug absorption and distribution, an inflammatory agent (e.g., thioglycollate) is injected into the peritoneal cavity to induce neutrophil recruitment.

  • Several hours after the inflammatory challenge, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the infiltrated cells (peritoneal lavage).

  • The total number of cells and the specific number of neutrophils in the lavage fluid are determined using flow cytometry or by manual counting after cytological staining.

  • The percentage of inhibition of neutrophil migration is calculated by comparing the number of neutrophils in the IPI-549-treated groups to the vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key concepts and processes discussed.

PI3K_Gamma_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma activates PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3Kγ AKT AKT PIP3->AKT recruits & activates PTEN PTEN PIP3->PTEN Downstream Downstream Signaling AKT->Downstream CellularResponse Cellular Responses (e.g., Migration, Proliferation) Downstream->CellularResponse IPI549 IPI-549 IPI549->PI3Kgamma PTEN->PIP2 dephosphorylates

Caption: PI3Kγ signaling pathway and the inhibitory point of IPI-549.

Experimental_Workflow_for_IPI549 cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Candidate Selection biochem_assay Biochemical Kinase Assay (Determine IC50 vs. PI3K isoforms) cell_assay Cellular Functional Assay (e.g., Neutrophil Migration) biochem_assay->cell_assay pk_studies Pharmacokinetic Studies (Oral Bioavailability) cell_assay->pk_studies pd_studies Pharmacodynamic Studies (Target Engagement in vivo) pk_studies->pd_studies efficacy_models Efficacy in Disease Models (e.g., Syngeneic Tumor Models) pd_studies->efficacy_models data_integration Integration of Potency, Selectivity, PK/PD, and Efficacy Data efficacy_models->data_integration candidate_selection Lead Candidate Selection (IPI-549) data_integration->candidate_selection

Caption: A logical workflow for the preclinical development of IPI-549.

References

Methodological & Application

Eganelisib (IPI-549) In Vitro Assay Protocol for pAKT Inhibition: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – December 9, 2025 – This document provides detailed application notes and protocols for an in vitro assay to measure the inhibition of AKT phosphorylation (pAKT) by Eganelisib (IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3Kγ).[1] These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacodynamics and mechanism of action of Eganelisib in a laboratory setting.

Eganelisib is a potent inhibitor of PI3Kγ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] By selectively targeting the gamma isoform, Eganelisib is designed to modulate anti-tumor immune responses and inhibit tumor-mediated immunosuppression with a potentially favorable side effect profile compared to broader PI3K inhibitors.[3][4] A critical biomarker for assessing the biological activity of Eganelisib is the level of phosphorylated AKT (pAKT), a downstream effector in the PI3K signaling cascade.[1] Monitoring changes in pAKT levels in response to Eganelisib treatment provides a direct measure of target engagement and pathway inhibition.[1]

Signaling Pathway and Mechanism of Action

The PI3K/AKT signaling pathway is initiated by the activation of upstream receptors, which in the context of PI3Kγ are often G-protein coupled receptors (GPCRs).[5] Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[1] Eganelisib selectively inhibits PI3Kγ, thereby blocking the production of PIP3 and consequently preventing the phosphorylation and activation of AKT.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment mTORC2 mTORC2 PIP3->mTORC2 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTORC2->AKT Phosphorylation (S473) pAKT pAKT (Active) AKT->pAKT Activation Downstream Downstream Targets (Cell Survival, Proliferation) pAKT->Downstream Eganelisib Eganelisib (IPI-549) Eganelisib->PI3Kgamma Inhibition

PI3K/AKT Signaling Pathway and Eganelisib's Point of Intervention.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Eganelisib (IPI-549) based on preclinical data. These values can serve as a reference for designing in vitro experiments.

ParameterValueCell Line/Assay ConditionReference
IC50 (pAKT) 1.2 nMC5a-stimulated RAW264.7 mouse macrophages[6]
IC50 (Biochemical) 16 nMCell-free PI3Kγ kinase assay[6]
Binding Affinity (Kd) 290 pMRecombinant human PI3Kγ[6]
Selectivity >146-fold vs. other Class I PI3K isoformsCellular phospho-AKT assays[6]

Experimental Protocol: Western Blot for pAKT (Ser473) Inhibition

This protocol outlines the steps to assess the effect of Eganelisib on AKT phosphorylation at Serine 473 (pAKT Ser473) in a suitable cell line using Western blotting.

Materials and Reagents
  • Cell Line: A cell line with a constitutively active or inducible PI3K/AKT pathway (e.g., RAW264.7 macrophages, or other cancer cell lines with known PI3K pathway activation).

  • Eganelisib (IPI-549): Prepare stock solutions in DMSO.

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Stimulant (optional): e.g., C5a for RAW264.7 cells.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA protein assay kit.

  • SDS-PAGE Gels and Buffers

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate

  • Imaging System

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Seeding B Eganelisib Treatment A->B C Cell Stimulation (Optional) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer F->G H Membrane Blocking G->H I Primary Antibody Incubation (pAKT / Total AKT) H->I J Secondary Antibody Incubation I->J K Signal Detection J->K L Densitometry K->L M Normalization (pAKT / Total AKT) L->M N Dose-Response Curve & IC50 M->N

Workflow for pAKT Inhibition Assay using Western Blot.
Step-by-Step Procedure

  • Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency. b. Treat the cells with varying concentrations of Eganelisib (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 30 minutes to 2 hours).[6] Include a DMSO-treated vehicle control. c. If required, stimulate the cells with an appropriate agonist (e.g., C5a for RAW264.7 cells) for a short period (e.g., 3-5 minutes) before lysis to induce AKT phosphorylation.[6]

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][7] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[2][7]

  • SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7] c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[2] b. Incubate the membrane with the primary antibody against pAKT (Ser473) overnight at 4°C with gentle agitation.[2][7] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] e. Wash the membrane again three times with TBST.

  • Signal Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using a digital imaging system.[7] c. Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control. d. Quantify the band intensities using densitometry software.[7] Normalize the pAKT signal to the total AKT signal for each sample. The results can be used to generate a dose-response curve and calculate the IC50 value.

Alternative Protocols

While Western blotting is a robust method, other techniques can also be employed to measure pAKT levels:

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for pAKT offer a high-throughput alternative to Western blotting. The general procedure involves capturing total AKT from cell lysates in antibody-coated microplate wells, followed by detection of the phosphorylated form using a specific anti-pAKT antibody.[1]

  • Flow Cytometry: This technique allows for the measurement of pAKT levels in individual cells within a heterogeneous population.[1] The protocol involves cell fixation, permeabilization, and staining with a fluorochrome-conjugated anti-pAKT antibody.[1]

By following these detailed protocols, researchers can effectively assess the in vitro activity of Eganelisib (IPI-549) and its impact on the PI3K/AKT signaling pathway.

References

Unlocking the Potential of Immuno-Oncology: IPI-549 (Eganelisib) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

Introduction: IPI-549, also known as eganelisib, is a first-in-class, potent, and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ).[1][2] In the landscape of cancer immunotherapy, eganelisib represents a novel approach by targeting the tumor microenvironment (TME).[1] Specifically, it modulates the function of myeloid cells to overcome immune suppression and enhance anti-tumor immunity.[1] Preclinical studies have demonstrated that eganelisib can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype, leading to a more favorable TME and enhanced tumor cell killing.[1] This document provides a comprehensive overview of the preclinical dosage and administration of eganelisib, complete with detailed experimental protocols and visual representations of its mechanism and experimental workflows.

Data Presentation: Quantitative Summary of IPI-549 Activity

The following tables summarize the key quantitative data for IPI-549 in preclinical studies, providing a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of IPI-549

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)Selectivity vs. PI3K-γ
PI3K-γ 1.2 - 16[1][3]1.2[1][3]0.29[1][3]N/A
PI3K-α 3200[3]250[3]->200-fold[1]
PI3K-β 3500[3]240[3]->200-fold[1]
PI3K-δ >8400[3]180[3]->200-fold[1]

Table 2: Preclinical Pharmacokinetics of IPI-549

SpeciesOral Bioavailabilityt1/2 (hours)Clearance (CL)Volume of Distribution (Vss) (L/kg)
Mouse ≥31%[4][5]3.2[6]--
Rat ≥31%[4][5]4.4[6]--
Dog ≥31%[4][5]6.7[6]--
Monkey ≥31%[4][5]4.3[6]-1.2[6][7]

Table 3: In Vivo Administration and Efficacy of IPI-549 in Syngeneic Mouse Models

Tumor ModelDosing RegimenAdministration RouteKey Outcomes
Multiple Syngeneic ModelsDose-dependentOralInhibition of tumor growth, increased cytotoxic T-cell numbers and activity.[8]
Myeloid-Rich Checkpoint-Refractory ModelsCombination with ICIsOralOvercame resistance to immune checkpoint inhibitors.[4][9]
Neutrophil Migration ModelDose-dependentOralSignificant reduction in neutrophil migration.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following are representative protocols for key experiments involving IPI-549.

Protocol 1: In Vitro Macrophage Polarization Assay

Objective: To assess the effect of eganelisib on the polarization of macrophages from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.[1]

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • M2 Polarization: Induce M2 polarization by treating the cells with interleukin-4 (IL-4) and M-CSF1.

  • IPI-549 Treatment: Concurrently treat the cells with a dose range of eganelisib or vehicle control.

  • Analysis: After a suitable incubation period (e.g., 24-48 hours), analyze the expression of M1 and M2 markers using techniques such as:

    • qRT-PCR: To measure the mRNA levels of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Ym1).

    • Flow Cytometry: To analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.

    • ELISA: To quantify the secretion of M1 (e.g., IL-12) and M2 (e.g., IL-10) cytokines in the culture supernatant.

Protocol 2: In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of eganelisib as a monotherapy or in combination with other immunotherapies in a syngeneic mouse model.

Methodology:

  • Tumor Implantation: Implant tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:

    • Vehicle control

    • Eganelisib (dose and schedule to be determined based on the specific model and research question)

    • Immune checkpoint inhibitor (e.g., anti-PD-1)

    • Eganelisib in combination with the immune checkpoint inhibitor

  • Drug Administration: Administer eganelisib orally (e.g., via oral gavage).[7] A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[10]

  • Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, excise tumors for further analysis.

  • Pharmacodynamic Analysis: Analyze the TME of excised tumors by:

    • Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize and quantify immune cell infiltration (e.g., CD8+ T cells, F4/80+ macrophages).

    • Flow Cytometry: To perform a detailed immunophenotyping of dissociated tumor tissue to assess changes in immune cell populations.

Protocol 3: In Vivo Neutrophil Migration Assay

Objective: To assess the in vivo inhibitory effect of eganelisib on PI3K-γ-dependent neutrophil migration.[7]

Methodology:

  • Air Pouch Model: Create a subcutaneous air pouch on the back of mice.

  • IPI-549 Administration: Administer eganelisib orally at various doses.

  • Chemoattractant Injection: Inject a chemoattractant (e.g., zymosan) into the air pouch to induce neutrophil migration.

  • Pouch Lavage: After a few hours, collect the cellular infiltrate from the air pouch by lavage.

  • Cell Counting: Quantify the number of neutrophils in the lavage fluid using a hemocytometer or an automated cell counter.

  • Dose-Response Analysis: Correlate the administered dose of eganelisib with the degree of inhibition of neutrophil migration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of IPI-549, a typical experimental workflow for in vivo studies, and the logical relationship of its mechanism of action.

PI3K_gamma_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 Generates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (e.g., Cell Migration, Proliferation) mTOR->Downstream IPI549 IPI-549 (Eganelisib) IPI549->PI3Kgamma Inhibits

Caption: IPI-549 inhibits PI3K-γ, blocking downstream signaling.

in_vivo_workflow start Start tumor_implant Syngeneic Tumor Cell Implantation start->tumor_implant tumor_growth Monitor Tumor Growth tumor_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Oral Administration of IPI-549 and/or other agents randomization->treatment efficacy Assess Anti-Tumor Efficacy (Tumor Volume Measurement) treatment->efficacy analysis Pharmacodynamic Analysis (Tumor Microenvironment) efficacy->analysis end End analysis->end

Caption: Workflow for in vivo studies of IPI-549.

mechanism_of_action IPI549 IPI-549 (Eganelisib) PI3Kgamma_inhibition PI3K-γ Inhibition in Myeloid Cells IPI549->PI3Kgamma_inhibition TAM_reprogramming Reprogramming of Immunosuppressive TAMs PI3Kgamma_inhibition->TAM_reprogramming TME_modulation Favorable Tumor Microenvironment TAM_reprogramming->TME_modulation Immune_activation Enhanced Anti-Tumor Immunity TME_modulation->Immune_activation Tumor_inhibition Tumor Growth Inhibition Immune_activation->Tumor_inhibition

Caption: Mechanism of action of IPI-549.

References

Application Notes and Protocols: Macrophage Polarization Assay with a Test Compound (e.g., UCM 549)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages are highly plastic innate immune cells that play a critical role in tissue homeostasis, inflammation, and the tumor microenvironment.[1][2] They can adopt distinct functional phenotypes, broadly categorized as the classically activated (M1) pro-inflammatory phenotype and the alternatively activated (M2) anti-inflammatory phenotype, in response to various stimuli.[1][3] The M1/M2 polarization state of macrophages is crucial in the context of various diseases, including cancer, where tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity.[2][4] Consequently, modulating macrophage polarization represents a promising therapeutic strategy.

This document provides a detailed protocol for an in vitro macrophage polarization assay designed to evaluate the effects of a test compound, exemplified here as UCM 549, on macrophage differentiation and polarization. The protocol covers the differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages and their subsequent polarization into M1 and M2 subtypes, along with methods for assessing the phenotypic changes.

Experimental Protocols

I. Differentiation of Human Monocytes into M0 Macrophages

This protocol describes the initial step of differentiating isolated human CD14+ monocytes into naive (M0) macrophages.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD14 MicroBeads (or other monocyte isolation kits)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

  • 6-well tissue culture plates

Procedure:

  • Isolate CD14+ monocytes from fresh human PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.

  • Seed the purified monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce differentiation into M0 macrophages, add M-CSF to the culture medium at a final concentration of 50 ng/mL.[5][6]

  • Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days.

  • On day 3 or 4, perform a half-medium change with fresh medium containing M-CSF (50 ng/mL).

  • By day 7, the adherent cells will have differentiated into M0 macrophages and are ready for polarization experiments.

II. M1 and M2 Macrophage Polarization Assay with this compound

This protocol details the polarization of M0 macrophages into M1 and M2 phenotypes in the presence of the test compound this compound.

Materials:

  • Differentiated M0 macrophages (from Protocol I)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ (Interferon-gamma)

  • Lipopolysaccharide (LPS)

  • Recombinant Human IL-4 (Interleukin-4)

  • Recombinant Human IL-13 (Interleukin-13)

  • Test compound: this compound (stock solution of known concentration)

  • Vehicle control (e.g., DMSO)

  • 24-well or 96-well tissue culture plates

Procedure:

  • After the 7-day differentiation period, gently detach the M0 macrophages using a cell scraper or a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and seed them into 24-well or 96-well plates at an appropriate density (e.g., 2 x 10^5 cells/well for a 24-well plate). Allow the cells to adhere for at least 2 hours.

  • Prepare the following treatment conditions in fresh culture medium. It is crucial to include appropriate controls:

    • M0 (Untreated Control): Medium only.

    • M1 Polarization Control: IFN-γ (20 ng/mL) and LPS (100 ng/mL).[6]

    • M2 Polarization Control: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[6][7]

    • Vehicle Control (M1): M1 polarizing stimuli + vehicle.

    • Vehicle Control (M2): M2 polarizing stimuli + vehicle.

    • This compound Treatment (M1): M1 polarizing stimuli + desired concentrations of this compound.

    • This compound Treatment (M2): M2 polarizing stimuli + desired concentrations of this compound.

    • This compound Only: Medium + desired concentrations of this compound (to assess the compound's effect on M0 macrophages).

  • Remove the medium from the adhered M0 macrophages and add the prepared treatment media.

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the specific markers being analyzed.

  • After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry or RNA extraction.

III. Analysis of Macrophage Polarization

A. Flow Cytometry for Surface Marker Expression

  • Gently detach the cells from the plate.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with fluorescently conjugated antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).[8]

  • Analyze the stained cells using a flow cytometer.

B. Cytokine Secretion Analysis (ELISA or Multiplex Assay)

  • Use the collected cell culture supernatants.

  • Measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12, IL-6) and M2-associated cytokines (e.g., IL-10, TGF-β) using ELISA kits or a multiplex immunoassay system.[9]

C. Gene Expression Analysis (qPCR)

  • Extract total RNA from the harvested cells.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qPCR) to measure the relative expression of genes associated with M1 polarization (e.g., NOS2, TNF, IL1B) and M2 polarization (e.g., ARG1, MRC1, CCL18).

Data Presentation

Table 1: Summary of Experimental Conditions for Macrophage Polarization Assay

GroupDifferentiation Stimulus (7 days)Polarization Stimuli (24-48 hours)Test CompoundPurpose
M0M-CSF (50 ng/mL)NoneNoneBaseline (undifferentiated)
M1M-CSF (50 ng/mL)IFN-γ (20 ng/mL) + LPS (100 ng/mL)NonePositive control for M1 polarization
M2M-CSF (50 ng/mL)IL-4 (20 ng/mL) + IL-13 (20 ng/mL)NonePositive control for M2 polarization
M1 + VehicleM-CSF (50 ng/mL)IFN-γ (20 ng/mL) + LPS (100 ng/mL)VehicleVehicle control for M1 polarization
M2 + VehicleM-CSF (50 ng/mL)IL-4 (20 ng/mL) + IL-13 (20 ng/mL)VehicleVehicle control for M2 polarization
M1 + this compoundM-CSF (50 ng/mL)IFN-γ (20 ng/mL) + LPS (100 ng/mL)This compoundTo test the effect of this compound on M1 polarization
M2 + this compoundM-CSF (50 ng/mL)IL-4 (20 ng/mL) + IL-13 (20 ng/mL)This compoundTo test the effect of this compound on M2 polarization

Table 2: Expected Outcomes of Macrophage Polarization Assay

Marker TypeMarkerM1 PhenotypeM2 Phenotype
Surface Markers CD80HighLow
CD86HighLow
CD206 (Mannose Receptor)LowHigh
CD163LowHigh
Secreted Cytokines TNF-αHighLow
IL-12HighLow
IL-6HighLow
IL-10LowHigh
TGF-βLowHigh
Gene Expression NOS2 (iNOS)HighLow
ARG1 (Arginase-1)LowHigh
MRC1 (CD206)LowHigh

Visualization of Workflows and Pathways

G cluster_0 Day 0-7: Differentiation cluster_1 Day 7-9: Polarization and Treatment cluster_2 Day 9: Analysis PBMCs PBMCs Monocyte_Isolation Monocyte_Isolation PBMCs->Monocyte_Isolation CD14+ Selection M0_Differentiation M0_Differentiation Monocyte_Isolation->M0_Differentiation M-CSF (50 ng/mL) 7 days M1_Polarization M1_Polarization M0_Differentiation->M1_Polarization IFN-γ + LPS M2_Polarization M2_Polarization M0_Differentiation->M2_Polarization IL-4 + IL-13 M1_Treatment M1_Treatment M1_Polarization->M1_Treatment This compound M2_Treatment M2_Treatment M2_Polarization->M2_Treatment This compound Analysis_M1 Flow Cytometry ELISA/Multiplex qPCR M1_Treatment->Analysis_M1 Analysis_M2 Flow Cytometry ELISA/Multiplex qPCR M2_Treatment->Analysis_M2

Caption: Experimental workflow for macrophage polarization assay.

G cluster_M1 M1 Polarization cluster_M2 M2 Polarization LPS_IFNg LPS / IFN-γ TLR4_IFNGR TLR4 / IFNGR LPS_IFNg->TLR4_IFNGR MyD88_TRIF MyD88 / TRIF TLR4_IFNGR->MyD88_TRIF NFkB_STAT1 NF-κB / STAT1 MyD88_TRIF->NFkB_STAT1 M1_Genes Pro-inflammatory Genes (TNF-α, IL-12, iNOS) NFkB_STAT1->M1_Genes IL4_IL13 IL-4 / IL-13 IL4R_IL13R IL-4R / IL-13R IL4_IL13->IL4R_IL13R JAK_STAT6 JAK / STAT6 IL4R_IL13R->JAK_STAT6 M2_Genes Anti-inflammatory Genes (Arg1, CD206, IL-10) JAK_STAT6->M2_Genes

Caption: Simplified signaling pathways for M1 and M2 macrophage polarization.

References

Application Notes and Protocols for In Vivo Validation of Eganelisib (IPI-549) Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly UCM-549/IPI-549) is a first-in-class, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1] The primary mechanism of action of eganelisib is the modulation of the tumor microenvironment (TME). Specifically, it targets and reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[2] This shift in macrophage polarization enhances anti-tumor immunity, increases the infiltration and activation of cytotoxic CD8+ T cells, and can overcome resistance to immune checkpoint inhibitors.[3][4] These application notes provide detailed protocols for the in vivo validation of eganelisib's target engagement, focusing on its effects on the tumor microenvironment in preclinical murine models.

Quantitative Data Summary

The following tables summarize the key quantitative data for eganelisib from preclinical studies, demonstrating its selectivity, pharmacokinetic properties, and in vivo efficacy.

Table 1: Eganelisib (IPI-549) In Vitro Potency and Selectivity

Target IsoformIC50 (nM)Selectivity vs. PI3K-γ
PI3K-γ1.2-
PI3K-α>1000>833-fold
PI3K-β208173-fold
PI3K-δ170142-fold

Data compiled from preclinical enzymatic and cellular assays.

Table 2: Eganelisib (IPI-549) In Vivo Pharmacokinetics in Mice

ParameterValue
Oral Bioavailability≥31%
Tmax (h)1-2
Half-life (h)~5-7
Cmax at 15 mg/kg (nM)~1500

Pharmacokinetic parameters were determined in mice following oral administration.[1][5]

Table 3: In Vivo Efficacy of Eganelisib (IPI-549) in Syngeneic Mouse Tumor Models

Tumor ModelTreatmentTumor Growth Inhibition (%)
CT26 (Colon Carcinoma)Eganelisib (15 mg/kg, daily)~50%
4T1 (Breast Cancer)Eganelisib (15 mg/kg, daily)~40%
B16-F10 (Melanoma)Eganelisib (15 mg/kg, daily)~35%
CT26 (Colon Carcinoma)Eganelisib + anti-PD-1>75% (synergistic)

Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to vehicle-treated controls at the end of the study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of eganelisib in macrophages and a typical experimental workflow for in vivo validation of its target engagement.

PI3K_gamma_signaling PI3K-γ Signaling in Macrophage Polarization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR NFkB_in NF-κB (inactive) mTOR->NFkB_in inhibits CEBPB_ac C/EBPβ (active) mTOR->CEBPB_ac activates NFkB_ac NF-κB (active) NFkB_in->NFkB_ac activated by pro-inflammatory signals CEBPB_in C/EBPβ (inactive) eganelisib Eganelisib (IPI-549) eganelisib->PI3Kgamma M1_phenotype M1 Phenotype (Pro-inflammatory, Anti-tumor) NFkB_ac->M1_phenotype M2_phenotype M2 Phenotype (Anti-inflammatory, Pro-tumor) CEBPB_ac->M2_phenotype InVivo_Workflow Experimental Workflow for In Vivo Target Engagement cluster_analysis Pharmacodynamic Analysis start Syngeneic Tumor Model Establishment (e.g., CT26 in BALB/c mice) treatment Treatment Initiation (Vehicle, Eganelisib, Checkpoint Inhibitor, Combination) start->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Study Endpoint (Tumor size, time) monitoring->endpoint harvest Tumor and Spleen Harvest endpoint->harvest flow Flow Cytometry (Immune Cell Infiltration and Polarization) harvest->flow ihc Immunohistochemistry (Macrophage Markers, T-cells) harvest->ihc gene_exp Gene Expression Analysis (M1/M2 markers, Cytokines) harvest->gene_exp

References

Application Notes and Protocols for IPI-549 (Eganelisib) in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as Eganelisib, is a potent and highly selective first-in-class oral inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in modulating the tumor microenvironment by influencing myeloid cell function.[2][5] By selectively inhibiting PI3Kγ, IPI-549 can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an anti-tumor phenotype, thereby enhancing anti-tumor immunity.[2] These application notes provide detailed information on the solubility and stability of IPI-549 for in vitro experiments, along with protocols for its use and analysis.

Physicochemical Properties

IPI-549 is a small molecule with the chemical formula C₃₀H₂₄N₈O₂ and a molar mass of 528.576 g/mol .[1] It is an orally bioavailable compound that has demonstrated favorable pharmacokinetic properties in preclinical studies.[6] For in vitro applications, understanding its solubility and stability is paramount for obtaining reliable and reproducible results.

Solubility

IPI-549 is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). It is practically insoluble in water and ethanol.[7]

Table 1: Solubility of IPI-549

SolventSolubilityMolar Concentration (at max solubility)Notes
DMSO100 mg/mL189.19 mMUse fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.
Water< 1 mg/mL-Practically insoluble.
Ethanol< 1 mg/mL-Practically insoluble.

Stability and Storage

Proper storage of IPI-549 is crucial to maintain its activity. Both the solid compound and stock solutions should be stored under appropriate conditions to prevent degradation.

Table 2: Storage and Stability of IPI-549

FormStorage TemperatureStabilityNotes
Solid Powder-20°C≥ 4 yearsStore desiccated.
Stock Solution in DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Solution in Cell Culture Media37°CData not availableIt is recommended to prepare fresh for each experiment. For longer-term experiments, consider replenishing the media with a freshly diluted compound.

Signaling Pathway of IPI-549

IPI-549 selectively inhibits the gamma isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[2] Inhibition of PI3Kγ prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the recruitment and subsequent phosphorylation of AKT at serine 473 (pAKT), a critical step in the activation of this pro-survival pathway.[2][3]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation pAKT pAKT (Ser473) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response IPI549 IPI-549 IPI549->PI3Kgamma Inhibition

Diagram 1: IPI-549 inhibits the PI3Kγ signaling pathway.

Experimental Protocols

Preparation of IPI-549 Stock and Working Solutions

This workflow outlines the steps for preparing IPI-549 solutions for in vitro experiments.

Stock_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh IPI-549 powder add_dmso Add anhydrous DMSO to desired concentration (e.g., 100 mg/mL or 189 mM) weigh->add_dmso dissolve Vortex/sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C (1 year) or -20°C (6 months) aliquot->store_stock thaw Thaw a single aliquot of stock solution dilute Serially dilute stock in 100% DMSO (if necessary for dose-response) thaw->dilute add_to_media Add a small volume of DMSO stock/dilution to pre-warmed cell culture media dilute->add_to_media mix Mix immediately and thoroughly add_to_media->mix final_dmso Ensure final DMSO concentration is non-toxic (typically ≤ 0.5%) mix->final_dmso use_immediately Use working solution immediately final_dmso->use_immediately

Diagram 2: Workflow for IPI-549 solution preparation.
Protocol 1: Assessment of PI3K Pathway Inhibition by Western Blot for pAKT

This protocol describes how to measure the inhibition of PI3Kγ by IPI-549 by quantifying the levels of phosphorylated AKT (pAKT) in a cellular context.

Materials:

  • Cell line of interest (e.g., SKOV-3, RAW 264.7)

  • Complete cell culture medium

  • IPI-549 stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare working solutions of IPI-549 by diluting the DMSO stock into pre-warmed complete cell culture medium to the desired final concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the highest IPI-549 dose, typically ≤ 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing IPI-549 or vehicle control.

    • Incubate for the desired time (e.g., 30 minutes to 2 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pAKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH or β-actin.

Western_Blot_Workflow start Seed Cells treat Treat with IPI-549/ Vehicle Control start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (pAKT) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Image Analysis and Normalization detect->analyze

References

Preclinical Application Notes and Protocols: Eganelisib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Eganelisib (formerly IPI-549), a first-in-class, selective phosphoinositide 3-kinase-gamma (PI3K-γ) inhibitor, in combination with standard chemotherapy agents. The protocols and data presented herein are intended to guide the design and execution of preclinical studies to evaluate the synergistic anti-tumor effects of this combination therapy.

Introduction

Eganelisib is an investigational immunotherapy that targets PI3K-γ, an enzyme predominantly expressed in myeloid cells. By inhibiting PI3K-γ, Eganelisib remodels the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This is primarily achieved by reprogramming tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, thereby enhancing the anti-cancer immune response. Preclinical studies have demonstrated that combining Eganelisib with chemotherapy can lead to enhanced tumor growth inhibition and improved survival in various cancer models. This document outlines the key preclinical findings and provides detailed protocols for evaluating Eganelisib in combination with paclitaxel (B517696) (for solid tumors) and cytarabine (B982) (for hematological malignancies).

Data Presentation

Eganelisib Potency and Selectivity

Eganelisib is a highly potent and selective inhibitor of PI3K-γ. Its inhibitory activity against Class I PI3K isoforms is summarized below.

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)Selectivity vs. PI3K-γ
PI3K-γ 1.21.20.29-
PI3K-α >200-fold>140-fold->200-fold
PI3K-β >200-fold>140-fold->200-fold
PI3K-δ >200-fold>140-fold->200-fold
In Vivo Efficacy of Eganelisib in Combination with Chemotherapy

Preclinical studies have shown that the combination of Eganelisib with chemotherapy results in superior anti-tumor efficacy compared to either agent alone.

In patient-derived xenograft (PDX) models of AML, the combination of Eganelisib and cytarabine has been shown to prolong survival compared to either single-agent therapy.[2][3][4] This synergistic effect was observed even in leukemias with low baseline expression of PIK3R5, a regulatory subunit of PI3Kγ.[2][4]

Cancer ModelTreatment GroupsKey OutcomesReference
Acute Myeloid Leukemia (PDX) 1. Vehicle-[2][3][4]
2. EganelisibProlonged survival in PIK3R5-high models.[4]
3. Cytarabine-[2][3][4]
4. Eganelisib + CytarabineSignificantly prolonged survival over either agent alone, regardless of baseline PIK3R5 expression.[2][3][4]

Signaling Pathways and Experimental Workflows

Eganelisib Mechanism of Action in the Tumor Microenvironment

Eganelisib inhibits PI3K-γ in myeloid cells, particularly TAMs. This inhibition blocks the conversion of PIP2 to PIP3, a critical step in the PI3K/AKT signaling pathway. The downstream effect is a shift in macrophage polarization from the immunosuppressive M2 state to the pro-inflammatory M1 state, leading to enhanced T-cell-mediated tumor cell killing.

Eganelisib Signaling Pathway Eganelisib's Impact on PI3K-γ Signaling in TAMs cluster_TME Tumor Microenvironment Chemokines/Cytokines Chemokines/Cytokines GPCR GPCR Chemokines/Cytokines->GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates Eganelisib Eganelisib Eganelisib->PI3K_gamma inhibits M1_Polarization M1 Polarization (Pro-inflammatory) Eganelisib->M1_Polarization indirectly promotes PIP2 PIP2 AKT AKT PIP3->AKT activates M2_Polarization M2 Polarization (Immunosuppressive) AKT->M2_Polarization promotes Tumor_Cell Tumor Cell M2_Polarization->Tumor_Cell supports growth T_Cell CD8+ T-Cell M2_Polarization->T_Cell suppresses M1_Polarization->T_Cell activates T_Cell->Tumor_Cell kills Experimental Workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation (e.g., syngeneic model) Tumor_Growth Tumor Growth Monitoring (caliper measurements) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration - Eganelisib (oral gavage) - Chemotherapy (e.g., i.p., i.v.) - Combination Randomization->Treatment Monitoring Ongoing Monitoring - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor size limit, survival) Monitoring->Endpoint Analysis Data Analysis - Tumor Growth Inhibition - Survival Analysis - TME Profiling (Flow Cytometry) Endpoint->Analysis

References

Evaluating the Impact of UCM-549 on Neutrophil Migration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the effect of UCM-549, a putative selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), on neutrophil migration. The protocols outlined below are designed to enable researchers to investigate the inhibitory potential of UCM-549 on neutrophil chemotaxis and to elucidate its mechanism of action through the PI3Kγ signaling pathway.

Introduction

Neutrophils are essential effector cells of the innate immune system, playing a critical role in the first line of defense against pathogens. Their migration to sites of inflammation is a tightly regulated process involving a cascade of signaling events initiated by chemoattractants. However, dysregulated or excessive neutrophil infiltration can contribute to tissue damage in a variety of inflammatory diseases.

The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the class IB isoform PI3Kγ, is a key regulator of neutrophil migration.[1][2] Chemoattractants, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) and interleukin-8 (IL-8 or CXCL8), bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, leading to the activation of PI3Kγ.[3][4] Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, including Akt and Rac, which are crucial for establishing cell polarity and orchestrating the cytoskeletal rearrangements necessary for directional cell movement.[5]

UCM-549 is a small molecule inhibitor whose parent compound, IPI-549, is a known selective inhibitor of PI3Kγ.[1][6] This suggests that UCM-549 may also target PI3Kγ, thereby interfering with neutrophil chemotaxis. These protocols provide a framework to test this hypothesis and quantify the efficacy of UCM-549 in modulating neutrophil migration.

Key Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which UCM-549 may inhibit neutrophil migration.

PI3K_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Chemoattractant Chemoattractant GPCR GPCR Chemoattractant->GPCR Binds PI3Kgamma PI3Kgamma GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates UCM549 UCM-549 UCM549->PI3Kgamma Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Rac Rac PIP3->Rac Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Akt->Cytoskeletal_Rearrangement Rac->Cytoskeletal_Rearrangement Migration Migration Cytoskeletal_Rearrangement->Migration

Caption: Proposed PI3Kγ signaling pathway in neutrophil migration and the inhibitory action of UCM-549.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol details a widely used method to quantify the chemotactic response of neutrophils towards a chemoattractant and to assess the inhibitory effect of UCM-549.[4][7]

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Dextran (B179266) T-500

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Bovine Serum Albumin (BSA)

  • Chemoattractants (e.g., fMLP, IL-8/CXCL8)

  • UCM-549

  • DMSO (vehicle control)

  • Transwell inserts with 3-5 µm pore size polycarbonate membrane (96-well format)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Experimental Workflow:

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

    • Perform a hypotonic lysis step to remove any remaining red blood cells.

    • Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 0.5% BSA.

    • Assess cell purity and viability using a hemocytometer and Trypan blue exclusion. Purity should be >95%.

  • UCM-549 Treatment:

    • Prepare a stock solution of UCM-549 in DMSO.

    • Dilute UCM-549 to various concentrations in RPMI 1640/0.5% BSA.

    • Pre-incubate the isolated neutrophils with the desired concentrations of UCM-549 or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Chemotaxis Assay:

    • Add RPMI 1640/0.5% BSA containing the chemoattractant (e.g., 100 nM fMLP or 100 ng/mL IL-8) to the lower chambers of the 96-well Transwell plate. Include a negative control with medium alone.

    • Add the pre-incubated neutrophil suspension to the upper chambers (Transwell inserts).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.

Data Presentation:

Summarize the quantitative data in a table as shown below. Calculate the percentage of inhibition for each concentration of UCM-549.

Treatment GroupChemoattractantUCM-549 Conc. (µM)Luminescence (RLU)% Migration (Normalized to Positive Control)% Inhibition
Negative ControlNone0500 ± 500-
Positive ControlfMLP (100 nM)010000 ± 8001000
UCM-549fMLP (100 nM)0.18500 ± 70084.215.8
UCM-549fMLP (100 nM)15000 ± 45047.452.6
UCM-549fMLP (100 nM)101500 ± 20010.589.5
Vehicle ControlfMLP (100 nM)0 (DMSO)9900 ± 75098.91.1

Data are representative and should be replaced with experimental results. Values are presented as mean ± SD.

Protocol 2: In Vivo Neutrophil Migration Model (Thioglycollate-Induced Peritonitis in Mice)

This protocol describes an in vivo model to assess the effect of UCM-549 on neutrophil recruitment to an inflammatory site.[8][9]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Thioglycollate broth (4% solution)

  • UCM-549

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Phosphate-buffered saline (PBS)

  • EDTA

  • Red blood cell lysis buffer

  • Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)

  • Flow cytometer

Experimental Workflow:

Caption: Workflow for the in vivo neutrophil migration model.

Procedure:

  • UCM-549 Administration:

    • Administer UCM-549 or the vehicle control to mice via a suitable route (e.g., oral gavage) at a predetermined time before inducing inflammation.

  • Induction of Peritonitis:

    • Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse to induce an inflammatory response and neutrophil recruitment.

  • Collection of Peritoneal Exudate:

    • At a specific time point after thioglycollate injection (e.g., 4-6 hours), euthanize the mice.

    • Collect the peritoneal exudate cells by lavage with 5-10 mL of cold PBS containing 2 mM EDTA.

  • Cell Staining and Analysis:

    • Centrifuge the lavage fluid to pellet the cells.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells and resuspend them in FACS buffer (PBS with 1% BSA).

    • Stain the cells with fluorescently labeled antibodies specific for neutrophils, such as anti-Ly6G and anti-CD11b.

    • Analyze the samples using a flow cytometer to quantify the number of neutrophils (Ly6G+/CD11b+ cells) in the peritoneal lavage.

Data Presentation:

Present the quantitative data in a table format for clear comparison between treatment groups.

Treatment GroupUCM-549 Dose (mg/kg)Total Peritoneal Cells (x 10^6)Neutrophil Count (Ly6G+/CD11b+) (x 10^6)% Neutrophils
Naive (No Thioglycollate)02.5 ± 0.50.1 ± 0.054
Vehicle Control + Thioglycollate015.0 ± 2.09.0 ± 1.560
UCM-549 + Thioglycollate1012.0 ± 1.86.0 ± 1.050
UCM-549 + Thioglycollate308.0 ± 1.23.2 ± 0.840
UCM-549 + Thioglycollate1005.0 ± 0.91.0 ± 0.420

Data are representative and should be replaced with experimental results. Values are presented as mean ± SD.

Conclusion

The provided protocols offer a robust framework for investigating the effects of UCM-549 on neutrophil migration. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of the compound's potential as a modulator of neutrophil-driven inflammation. The detailed methodologies and data presentation formats are intended to facilitate reproducible and high-quality research in the field of immunology and drug discovery.

References

Troubleshooting & Optimization

Eganelisib (IPI-549) Induced Hepatotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Eganelisib (IPI-549) induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Eganelisib (IPI-549) and what is its mechanism of action?

Eganelisib (also known as IPI-549) is an experimental, orally administered drug being investigated primarily for cancer treatment.[1][2] It is a first-in-class, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[3][4][5] The mechanism of action involves disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer development.[1] By selectively inhibiting PI3K-γ, Eganelisib targets and reprograms immunosuppressive myeloid cells within the tumor microenvironment, aiming to enhance the body's anti-tumor immune response.[2][3][6]

Q2: Is hepatotoxicity a known side effect of Eganelisib?

Yes, hepatotoxicity, manifesting as elevated liver enzymes, has been observed in clinical trials with Eganelisib.[4][5][7] In the Phase 1/1b MARIO-1 trial, the most common treatment-related grade ≥3 toxicities with Eganelisib monotherapy were increased alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5][7][8] These elevations were generally reversible.[5][7]

Q3: What specific liver-related adverse events have been reported in clinical trials?

The MARIO-1 trial reported the following treatment-related grade ≥3 toxicities for Eganelisib monotherapy:

  • Increased Alanine Aminotransferase (ALT): 18% of patients[4][7][8]

  • Increased Aspartate Aminotransferase (AST): 18% of patients[4][7][8]

  • Increased Alkaline Phosphatase: 5% of patients[4][7][8]

In combination with nivolumab, the most common grade ≥3 toxicities were increased AST (13%) and increased ALT (10%).[4][7] Serious adverse events included grade 4 increases in bilirubin (B190676) and hepatic enzymes in one patient each during monotherapy.[4][7]

Troubleshooting In Vitro Hepatotoxicity

Q4: We are observing unexpected levels of cytotoxicity in our liver cell line experiments with Eganelisib. How can we troubleshoot this?

If you are encountering unexpected cytotoxicity, a systematic approach is necessary to determine the cause. This guide provides a step-by-step process to identify potential issues with your experimental setup and investigate the mechanism of toxicity.

Troubleshooting Workflow Diagram

cluster_0 Initial Observation cluster_1 Phase 1: Verify Experimental Setup cluster_2 Phase 2: Characterize Hepatotoxicity cluster_3 Phase 3: Investigate Mechanism cluster_4 Analysis & Conclusion A Unexpected Cytotoxicity Observed B Confirm Eganelisib Concentration & Purity A->B Step 1 C Check Cell Line Health & Passage Number B->C D Validate Assay Protocol & Reagents C->D E Review Solvent (e.g., DMSO) Concentration D->E F Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) E->F If setup is correct G Determine IC50 Value F->G H Assess Mitochondrial Dysfunction (e.g., JC-1, Seahorse) G->H Proceed to investigate 'why' I Measure Oxidative Stress (e.g., ROS Assay) H->I J Evaluate Cholestasis Potential (e.g., BSEP Inhibition) I->J K Analyze Data & Formulate Hypothesis J->K

Caption: Troubleshooting workflow for in vitro hepatotoxicity.

Step 1: Verify Eganelisib Stock Solution

  • Question: Is the concentration of your Eganelisib stock solution accurate? Was it prepared and stored correctly?

  • Action: Re-calculate the dilution series. If possible, verify the concentration and purity of the compound using an appropriate analytical method (e.g., HPLC). Ensure the solvent used (e.g., DMSO) is of high quality and used at a non-toxic concentration in the final culture medium (typically ≤0.1%).

Step 2: Assess Cell Culture Health

  • Question: Are the cells healthy and in the logarithmic growth phase?

  • Action: Visually inspect cells under a microscope for normal morphology. Ensure you are using cells within a low passage number range, as high passage numbers can lead to phenotypic drift. Perform a baseline viability check before adding the compound.

Step 3: Confirm the Cytotoxicity Assay Protocol

  • Question: Is the cytotoxicity assay being performed correctly?

  • Action: Review the protocol for your chosen assay (e.g., MTT, LDH, CellTiter-Glo®). Ensure incubation times, reagent concentrations, and instrument settings are correct. Include positive and negative controls to validate the assay's performance.

Step 4: Differentiate On-Target vs. Off-Target Effects

  • Question: Is the observed toxicity related to the inhibition of PI3K-γ or an off-target effect?

  • Action: If available, test a structurally related but inactive control compound. Additionally, using a cell line with knocked-down or knocked-out PI3K-γ could help determine if the toxicity is dependent on the target enzyme.

Quantitative Data from Clinical Trials

The following table summarizes the incidence of treatment-related grade ≥3 hepatic adverse events from the MARIO-1 clinical trial for Eganelisib monotherapy and in combination with nivolumab.[4][7][8]

Adverse Event (Grade ≥3)Eganelisib Monotherapy (n=39)Eganelisib + Nivolumab (n=180)
Increased ALT18%10%
Increased AST18%13%
Increased Alkaline Phosphatase5%Not Reported
Increased Bilirubin (Grade 4)1 patient (2.6%)Not Reported

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using a Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of Eganelisib on a human liver cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Eganelisib in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Eganelisib. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of Oxidative Stress (ROS Production)

Objective: To investigate if Eganelisib induces oxidative stress in hepatocytes.

Methodology:

  • Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.

  • Treatment: Treat cells with Eganelisib at concentrations around the IC50 value for a shorter duration (e.g., 2-6 hours). Include a positive control (e.g., H2O2 or menadione).

  • Staining: After treatment, wash the cells with PBS and incubate with a fluorescent probe for reactive oxygen species (ROS), such as 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA), for 30 minutes at 37°C.

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of Eganelisib-treated cells to the vehicle control to determine the fold-increase in ROS production.

Signaling Pathway and Mechanism Diagrams

PI3K-γ Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates ImmuneSuppression Immune Suppression (in Myeloid Cells) AKT->ImmuneSuppression CellGrowth Cell Growth & Survival mTORC1->CellGrowth Eganelisib Eganelisib (IPI-549) Eganelisib->PI3Kgamma Inhibits

Caption: Simplified PI3K-γ signaling pathway inhibited by Eganelisib.

Potential Mechanism of Hepatotoxicity

cluster_0 Potential Mechanisms in Hepatocytes Eganelisib Eganelisib Administration Mito Mitochondrial Dysfunction Eganelisib->Mito ROS Oxidative Stress (Increased ROS) Eganelisib->ROS BSEP Bile Salt Transporter Inhibition (Cholestasis) Eganelisib->BSEP Metabolite Reactive Metabolite Formation Eganelisib->Metabolite HepatocyteInjury Hepatocyte Injury / Death Mito->HepatocyteInjury ROS->HepatocyteInjury BSEP->HepatocyteInjury Metabolite->HepatocyteInjury EnzymeRelease Release of ALT/AST HepatocyteInjury->EnzymeRelease

Caption: Possible mechanisms leading to Eganelisib-induced hepatotoxicity.

References

Managing off-target effects of UCM 549 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PI3K-γ inhibitor UCM-549, also known as IPI-549 or Eganelisib, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of UCM-549 (IPI-549)?

A1: UCM-549 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] Its primary mechanism involves targeting tumor-associated myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), within the tumor microenvironment.[3][4] By inhibiting PI3K-γ, UCM-549 can reprogram these immunosuppressive cells to an immune-activating phenotype, thereby enhancing the anti-tumor immune response.[5]

Q2: What are the known off-target effects of UCM-549 in animal models and clinical trials?

A2: The most commonly reported off-target effects are elevations in liver enzymes (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) and skin rash.[1][6] Preclinical studies have also identified UCM-549 as a modulator of P-glycoprotein (P-gp, MDR1, ABCB1), which could potentially lead to drug-drug interactions.[5][7]

Q3: What is the recommended vehicle for in vivo administration of UCM-549 in animal models?

A3: While specific vehicle formulations can vary between studies, a common approach for oral administration of small molecule inhibitors like UCM-549 in preclinical animal models involves formulating the compound in a mixture of a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.2% Tween 80) in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Symptom: Increased levels of ALT and AST in serum/plasma of treated animals.

Possible Cause: Direct or indirect effects of UCM-549 on hepatocytes. While UCM-549 is highly selective for PI3K-γ, off-target kinase inhibition or metabolite-related toxicity could contribute to liver enzyme elevation.[1][6] Studies have suggested that inhibition of the broader PI3K/AKT pathway can sensitize hepatocytes to apoptosis.[3]

Suggested Mitigation Strategies:

  • Dose Reduction: If elevated liver enzymes are observed, consider reducing the dose of UCM-549 in subsequent cohorts to determine a dose that maintains efficacy while minimizing hepatotoxicity.

  • Liver Function Monitoring: Implement a regular monitoring schedule for liver enzymes (ALT, AST) and bilirubin. A baseline measurement should be taken before the start of the experiment, followed by periodic monitoring (e.g., weekly).

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissues to assess for any signs of liver damage, such as necrosis, inflammation, or steatosis.

Issue 2: Unexpected Pharmacokinetics or Drug-Drug Interactions

Symptom: Inconsistent therapeutic efficacy or unexpected toxicity when co-administering UCM-549 with other therapeutic agents.

Possible Cause: UCM-549 has been shown to be a modulator of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in the absorption and disposition of many drugs.[5][7][8] Inhibition of P-gp by UCM-549 could increase the systemic exposure of co-administered drugs that are P-gp substrates, leading to enhanced toxicity.

Suggested Mitigation Strategies:

  • Review Co-administered Drugs: Carefully review the literature to determine if any co-administered compounds are known substrates of P-gp.

  • Pharmacokinetic Studies: If a potential interaction is suspected, conduct a pharmacokinetic study to assess whether UCM-549 alters the plasma concentration of the co-administered drug.

  • In Vitro Transporter Assays: To confirm a direct interaction, in vitro transporter assays using cell lines overexpressing P-gp can be performed.[7]

Data Summary

Table 1: In Vitro Selectivity Profile of UCM-549 (IPI-549)

PI3K IsoformBiochemical IC50 (nM)Cellular IC50 (nM)
PI3K-α3200250
PI3K-β3500240
PI3K-γ 16 1.2
PI3K-δ>8400180

Data sourced from MedKoo Biosciences and ACS Medicinal Chemistry Letters.[2][6]

Table 2: Common Treatment-Related Adverse Events (Grade ≥3) of Eganelisib (IPI-549) Monotherapy in Clinical Trials

Adverse EventFrequency (%)
Increased Alanine Aminotransferase (ALT)18%
Increased Aspartate Aminotransferase (AST)18%
Rash10% (in combination therapy)
Increased Alkaline Phosphatase5%

Data from a Phase 1/1b clinical trial (MARIO-1).[1][6]

Experimental Protocols

Protocol 1: General Administration of UCM-549 in a Murine Syngeneic Tumor Model
  • Animal Model: BALB/c mice.

  • Tumor Cell Line: CT26 colon carcinoma.

  • Vehicle Preparation: Prepare a suspension of UCM-549 in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • Dose and Administration: Administer UCM-549 orally (p.o.) once daily at a dose range of 10-50 mg/kg. The final volume should be approximately 100 µL per 20g mouse.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight daily as a general indicator of toxicity.

    • Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points for liver function tests.

Protocol 2: Monitoring for Hepatotoxicity
  • Blood Collection: At baseline and weekly, collect approximately 50-100 µL of blood into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Biochemical Analysis: Use a commercial veterinary chemistry analyzer or specific ELISA kits to measure the levels of ALT and AST in the plasma samples.

  • Data Analysis: Compare the post-treatment enzyme levels to the baseline levels for each animal and to the vehicle-treated control group. A significant increase (e.g., >2-3 fold) may indicate hepatotoxicity.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_gamma PI3K-γ RTK->PI3K_gamma Activation PIP2 PIP2 PI3K_gamma->PIP2 Phosphorylation PIP3 PIP3 PI3K_gamma->PIP3 Converts to AKT AKT PIP3->AKT Activation Myeloid_Cell_Functions Immunosuppressive Myeloid Cell Functions (e.g., Migration, Survival) AKT->Myeloid_Cell_Functions Promotes UCM549 UCM-549 (IPI-549) UCM549->PI3K_gamma Inhibition

Caption: UCM-549 (IPI-549) signaling pathway inhibition.

Troubleshooting_Workflow start Experiment with UCM-549 observation Observe Adverse Effects start->observation elevated_liver_enzymes Elevated Liver Enzymes (ALT/AST) observation->elevated_liver_enzymes Yes unexpected_pk_ddi Unexpected PK/ Drug-Drug Interaction observation->unexpected_pk_ddi Yes dose_reduction Reduce UCM-549 Dose elevated_liver_enzymes->dose_reduction review_drugs Review Co-administered Drugs for P-gp Substrate unexpected_pk_ddi->review_drugs monitor_liver_function Monitor Liver Function (ALT, AST, Bilirubin) dose_reduction->monitor_liver_function histopathology Perform Liver Histopathology monitor_liver_function->histopathology pk_study Conduct PK Study review_drugs->pk_study in_vitro_assay Perform In Vitro P-gp Transporter Assay pk_study->in_vitro_assay

Caption: Troubleshooting workflow for UCM-549 off-target effects.

References

Optimizing IPI-549 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IPI-549 (Eganelisib). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is IPI-549 and what is its mechanism of action?

A1: IPI-549, also known as Eganelisib, is an orally bioavailable and highly selective small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1][2] By selectively targeting the PI3K-γ isoform, which is predominantly expressed in immune cells, IPI-549 can modulate the tumor microenvironment.[2] Its primary mechanism involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an immune-activating M1 phenotype. This shift enhances the recruitment and activation of cytotoxic T cells that can attack tumor cells.[2]

Q2: What are the most common side effects observed with IPI-549 in clinical trials, and how can I monitor for similar effects in my preclinical models?

A2: In clinical trials, the most frequently reported treatment-related side effects of IPI-549, particularly at higher doses, include hepatotoxicity (observed as elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels) and skin reactions such as rash.[3]

For preclinical researchers, it is crucial to monitor for potential hepatotoxicity. This can be done by collecting blood samples from animal models to measure serum ALT and AST levels. For in vitro studies, cytotoxicity can be assessed using various cell viability assays when testing a range of IPI-549 concentrations.

Q3: What are the recommended starting concentrations for in vitro experiments with IPI-549?

A3: The optimal concentration of IPI-549 will depend on the specific cell type and assay. Based on preclinical data, a good starting point for in vitro experiments is in the low nanomolar to micromolar range. The reported cellular IC50 for PI3K-γ inhibition is approximately 1.2 nM in RAW 264.7 macrophage-like cells.[1] For other PI3K isoforms, the IC50 values are significantly higher, demonstrating its selectivity (PI3Kα: 250 nM, PI3Kβ: 240 nM, PI3Kδ: 180 nM).[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation

Table 1: In Vitro Potency and Selectivity of IPI-549

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line
PI3K-γ161.2RAW 264.7
PI3K-α3200250SK-OV-3
PI3K-β3500240786-O
PI3K-δ>8400180Raji

Data compiled from publicly available sources.[1]

Table 2: Common Side Effects of IPI-549 in Monotherapy Clinical Trials (MARIO-1)

Adverse Event (Grade ≥3)Frequency (%)
Increased Alanine Aminotransferase (ALT)18
Increased Aspartate Aminotransferase (AST)18
Increased Alkaline Phosphatase5

Data from the MARIO-1 Phase 1/1b clinical trial.[3]

Experimental Protocols and Methodologies

Q4: How do I perform an in vitro macrophage polarization assay to assess the effect of IPI-549?

A4: This protocol outlines the steps to polarize macrophages to an M2 phenotype and assess the ability of IPI-549 to repolarize them towards an M1 phenotype.

Detailed Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in complete medium.

  • M2 Polarization: To induce an M2 phenotype, treat the cells with 20 ng/mL of IL-4 for 24-48 hours.[4]

  • IPI-549 Treatment: Concurrently with IL-4 stimulation, treat the cells with a dose range of IPI-549 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).

  • Analysis of Polarization Markers:

    • Quantitative RT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10). A decrease in M2 markers and an increase in M1 markers would indicate successful repolarization.

    • Flow Cytometry: Stain cells for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) to quantify the percentage of each population.

    • ELISA: Measure the concentration of secreted cytokines in the cell culture supernatant. Look for an increase in M1-associated cytokines (e.g., TNF-α, IL-12) and a decrease in M2-associated cytokines (e.g., IL-10).

Q5: What is a reliable method to measure the inhibition of PI3K-γ signaling by IPI-549 in cells?

A5: A common and reliable method is to measure the phosphorylation of AKT (pAKT), a key downstream effector of PI3K. A reduction in pAKT levels indicates inhibition of the PI3K pathway.

Detailed Methodology (Western Blot):

  • Cell Culture and Treatment: Plate a PI3K-γ dependent cell line (e.g., RAW 264.7) and allow them to adhere.

  • Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 4-6 hours.

  • IPI-549 Treatment: Treat the cells with a dose-response range of IPI-549 (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against pAKT (e.g., pAKT Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands.

    • Strip and re-probe the membrane for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities and calculate the ratio of pAKT to total AKT for each treatment condition.

Mandatory Visualizations

PI3K_gamma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Kgamma AKT AKT PIP3->AKT Recruitment pAKT pAKT (Active) AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Downstream Downstream Effectors (e.g., NF-κB, STAT3) mTOR->Downstream Transcription Gene Transcription (Pro-inflammatory vs. Anti-inflammatory) Downstream->Transcription IPI549 IPI-549 IPI549->PI3Kgamma Inhibition

Caption: PI3K-gamma signaling pathway in myeloid cells and the inhibitory action of IPI-549.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Macrophage Culture (e.g., BMDM, RAW 264.7) polarize Polarize to M2 (e.g., IL-4) start->polarize pAKT_assay pAKT Inhibition Assay (Western Blot / ELISA) start->pAKT_assay tumor_model Establish Syngeneic Tumor Model start->tumor_model Proceed to In Vivo treat Treat with IPI-549 (Dose-Response) polarize->treat analyze Analyze Phenotype: - qRT-PCR (M1/M2 markers) - Flow Cytometry (Surface Markers) - ELISA (Cytokines) treat->analyze dosing Treat with IPI-549 (Oral Gavage) tumor_model->dosing monitor Monitor Tumor Growth and Animal Health dosing->monitor endpoint Endpoint Analysis: - Tumor Immune Profiling - Serum Cytokine Levels - Toxicity Assessment (ALT/AST) monitor->endpoint

Caption: General experimental workflow for evaluating IPI-549 efficacy.

troubleshooting_guide cluster_invitro_issues In Vitro Troubleshooting cluster_invivo_issues In Vivo Troubleshooting start Unexpected Result in Experiment no_effect No or Low Efficacy Observed start->no_effect high_toxicity High Cytotoxicity Observed start->high_toxicity inconsistent_data Inconsistent Results start->inconsistent_data no_tumor_inhibition No Tumor Growth Inhibition start->no_tumor_inhibition animal_toxicity Signs of Animal Toxicity (e.g., weight loss, lethargy) start->animal_toxicity check_concentration 1. Suboptimal IPI-549 concentration? - Perform dose-response. - Check compound stability/solubility. no_effect->check_concentration Possible Cause check_pathway 2. PI3K-γ pathway not active? - Confirm pathway activation in your cell model. no_effect->check_pathway Possible Cause check_dose 1. Concentration too high? - Lower the concentration. - Correlate with pAKT inhibition. high_toxicity->check_dose Possible Cause off_target 2. Off-target effects? - Use a structurally different PI3K-γ inhibitor as a control. high_toxicity->off_target Possible Cause check_reagents 1. Reagent variability? - Use fresh reagents. - Validate antibodies. inconsistent_data->check_reagents Possible Cause check_protocol 2. Protocol inconsistency? - Standardize all steps. inconsistent_data->check_protocol Possible Cause check_dosing 1. Suboptimal dosing? - Verify dose calculation and administration technique. no_tumor_inhibition->check_dosing Possible Cause check_model 2. Inappropriate tumor model? - Ensure the model has a significant myeloid component. no_tumor_inhibition->check_model Possible Cause monitor_liver 1. Monitor for hepatotoxicity: - Measure serum ALT/AST levels. animal_toxicity->monitor_liver Action dose_reduction 2. Consider dose reduction or a different dosing schedule. animal_toxicity->dose_reduction Action

Caption: Troubleshooting decision tree for common issues with IPI-549 experiments.

References

Technical Support Center: Overcoming Resistance to Eganelisib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Eganelisib (IPI-549), a selective PI3K-gamma (PI3Kγ) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Eganelisib?

A1: Eganelisib is a first-in-class, potent, and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is predominantly expressed in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). By inhibiting PI3Kγ, Eganelisib reprograms these immunosuppressive cells within the tumor microenvironment (TME) to an immune-activating, anti-tumor phenotype, thereby enhancing the efficacy of other cancer therapies like immune checkpoint inhibitors.

Q2: My cells are not responding to Eganelisib treatment in vitro. What are the possible reasons?

A2: Lack of response to Eganelisib in vitro could be due to several factors:

  • Cell Type Specificity: The primary targets of Eganelisib are myeloid cells. If you are using cancer cell lines with low or no PI3Kγ expression, a direct anti-proliferative effect is not expected. The main effect of Eganelisib is on the tumor microenvironment.

  • Inappropriate Assay: Standard cell viability assays on cancer cell lines alone may not capture the immuno-modulatory effects of Eganelisib. Co-culture systems with myeloid cells and T cells are more appropriate to assess its activity.

  • Drug Concentration: Ensure that the concentration of Eganelisib used is within the optimal range for PI3Kγ inhibition without causing off-target effects. An IC50 determination is recommended for your specific cell model.

Q3: We are observing tumor growth in our syngeneic mouse model despite Eganelisib treatment. What could be the issue?

A3: In vivo resistance to Eganelisib monotherapy can occur. Consider the following:

  • Immune-deficient models: Eganelisib's efficacy is dependent on a functional immune system. Its anti-tumor effects will be minimal in immunodeficient mouse models (e.g., nude or SCID mice).

  • Insufficient Myeloid Cell Infiltration: The tumor model used may lack significant infiltration of immunosuppressive myeloid cells (TAMs, MDSCs), which are the primary targets of Eganelisib.

  • Compensatory Signaling Pathways: The tumor cells may have activated alternative survival pathways that are independent of the PI3Kγ-mediated immune suppression.

Q4: What are the known synergistic partners for Eganelisib?

A4: Eganelisib has shown significant synergy with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.[1][2] It helps to overcome resistance to ICIs by reprogramming the immunosuppressive tumor microenvironment.[3][4] Additionally, it has been investigated in combination with chemotherapy.[2][5]

Troubleshooting Guide: Investigating Resistance to Eganelisib

This guide provides a structured approach to identifying and potentially overcoming resistance to Eganelisib.

Table 1: Troubleshooting Common Issues in Eganelisib Experiments
Observed Problem Potential Cause Recommended Action
No effect on cancer cell viability in monoculture Eganelisib primarily targets myeloid cells, not cancer cells directly.Utilize co-culture systems with macrophages or MDSCs and T cells to assess the impact on immune-mediated cancer cell killing.
Lack of M1 macrophage polarization (or reduction in M2 markers) in vitro Suboptimal drug concentration or timing of treatment.Perform a dose-response curve and time-course experiment to determine the optimal conditions for your specific myeloid cell type.
Myeloid cells have altered signaling pathways.Analyze downstream PI3K pathway activation (e.g., p-AKT) via Western blot to confirm target engagement.
Continued tumor growth in syngeneic models with Eganelisib monotherapy Activation of compensatory survival pathways in cancer cells.Investigate the activation of parallel signaling pathways such as MAPK or other PI3K isoforms. Consider combination therapy with inhibitors of these pathways.
Insufficient T-cell infiltration or activation.Analyze the tumor microenvironment for T-cell markers (CD4+, CD8+) and activation status (CD69+, CD25+) using flow cytometry or immunohistochemistry.
Acquired resistance after initial response in vivo Upregulation of alternative immune checkpoints.Profile the expression of other checkpoint molecules (e.g., TIM-3, LAG-3) on tumor-infiltrating lymphocytes.
Genetic or epigenetic changes in myeloid cells leading to pathway reactivation.Isolate myeloid cells from resistant tumors and perform genomic and transcriptomic analysis to identify potential resistance mechanisms.

Data Presentation

Table 2: Efficacy of Eganelisib in Combination Therapy (Preclinical Models)
Cancer Model Treatment Metric Value Reference
Syngeneic TNBCEganelisib + anti-PD-1Tumor Growth InhibitionSignificantly enhanced compared to either agent alone[2]
Syngeneic TNBCEganelisib + nab-paclitaxel + anti-PD-1SurvivalImproved survival compared to chemotherapy alone or chemo + anti-PD-1[2]
Myeloid-rich ICI-refractory tumorsEganelisib + ICI (anti-PD-1, anti-PD-L1, or anti-CTLA-4)Overcoming ResistanceRestored sensitivity to immune checkpoint blockade[1]

Note: Specific IC50 values for Eganelisib in combination therapies are highly model-dependent and are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically in their systems of interest.

Mandatory Visualizations

cluster_0 Tumor Microenvironment cluster_1 Eganelisib Intervention cluster_2 Reprogrammed Tumor Microenvironment TAM Tumor-Associated Macrophage (TAM) (Immunosuppressive M2-like) T_cell_exhausted Exhausted T Cell TAM->T_cell_exhausted suppresses PI3Kg PI3Kγ TAM->PI3Kg expresses MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->T_cell_exhausted suppresses MDSC->PI3Kg expresses Tumor_Cell Tumor Cell T_cell_exhausted->Tumor_Cell fails to kill Eganelisib Eganelisib Eganelisib->PI3Kg inhibits PI3Kg->TAM maintains immunosuppressive state TAM_reprogrammed Reprogrammed TAM (Pro-inflammatory M1-like) PI3Kg->TAM_reprogrammed inhibition leads to T_cell_activated Activated T Cell TAM_reprogrammed->T_cell_activated activates Tumor_Cell_death Tumor Cell Death T_cell_activated->Tumor_Cell_death induces

Caption: Eganelisib's mechanism of action in the tumor microenvironment.

cluster_0 Initial State cluster_1 Potential Resistance Mechanisms cluster_2 Outcome Eganelisib_Treatment Eganelisib Treatment Compensatory_Pathways Activation of Compensatory Pathways (e.g., MAPK, other PI3K isoforms) Eganelisib_Treatment->Compensatory_Pathways Altered_Myeloid_Phenotype Altered Myeloid Cell Phenotype (PI3Kγ-independent suppression) Eganelisib_Treatment->Altered_Myeloid_Phenotype Upregulation_Checkpoints Upregulation of Alternative Immune Checkpoints Eganelisib_Treatment->Upregulation_Checkpoints Treatment_Failure Treatment Failure / Acquired Resistance Compensatory_Pathways->Treatment_Failure Altered_Myeloid_Phenotype->Treatment_Failure Upregulation_Checkpoints->Treatment_Failure

Caption: Potential mechanisms of resistance to Eganelisib treatment.

cluster_0 Step 1: In Vitro Characterization cluster_1 Step 2: In Vivo Analysis cluster_2 Step 3: Intervention start Start: Observe Resistance to Eganelisib western_blot Western Blot for PI3K/MAPK pathways start->western_blot macrophage_polarization Macrophage Polarization Assay (Flow Cytometry/qPCR) start->macrophage_polarization t_cell_activation T-cell Activation/Cytotoxicity Assay (Co-culture) start->t_cell_activation tme_analysis Tumor Microenvironment Profiling (Flow Cytometry/IHC) western_blot->tme_analysis macrophage_polarization->tme_analysis t_cell_activation->tme_analysis genomic_analysis Genomic/Transcriptomic Analysis of resistant tumors tme_analysis->genomic_analysis combination_therapy Combination Therapy (e.g., with MEK inhibitor, other ICIs) genomic_analysis->combination_therapy

Caption: Experimental workflow for investigating Eganelisib resistance.

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

Objective: To assess the effect of Eganelisib on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes.

  • Macrophage colony-stimulating factor (M-CSF) for M0 differentiation.

  • IL-4 to induce M2 polarization.

  • LPS and IFN-γ to induce M1 polarization (as a positive control).

  • Eganelisib.

  • Fluorescently labeled antibodies for flow cytometry (e.g., CD80, CD86 for M1; CD206, CD163 for M2).

  • RNA extraction kit and reagents for qPCR (e.g., primers for iNOS, Arg1).

Methodology:

  • Macrophage Differentiation: Culture bone marrow cells with M-CSF (50 ng/mL) for 7 days to generate BMDMs (M0 macrophages). For human monocytes, culture with M-CSF for 5-7 days.

  • Polarization:

    • Plate M0 macrophages at a density of 1x10^6 cells/well in a 6-well plate.

    • Pre-treat cells with a dose range of Eganelisib or vehicle control for 2 hours.

    • Add IL-4 (20 ng/mL) to induce M2 polarization and incubate for 24-48 hours.

    • Include control wells for M1 polarization (LPS 100 ng/mL + IFN-γ 20 ng/mL) and unstimulated M0 macrophages.

  • Analysis by Flow Cytometry:

    • Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 markers.

    • Analyze the percentage of M1 and M2 polarized macrophages.

  • Analysis by qPCR:

    • Extract total RNA from the cells.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) marker genes.

Protocol 2: Western Blot for PI3K Pathway Activation

Objective: To determine if resistance to Eganelisib is associated with compensatory activation of other signaling pathways.

Materials:

  • Parental and Eganelisib-resistant cancer cells or myeloid cells.

  • Eganelisib.

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-ERK, total ERK, p-p70S6K, total p70S6K).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Methodology:

  • Cell Treatment and Lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat with Eganelisib at various concentrations for different time points.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: T-cell Activation Assay by Flow Cytometry

Objective: To assess the ability of Eganelisib-treated myeloid cells to activate T cells.

Materials:

  • CD14+ monocytes (for macrophage generation) or MDSCs.

  • Pan-T cells isolated from healthy donor PBMCs.

  • Eganelisib.

  • Anti-CD3/CD28 antibodies for T-cell stimulation (positive control).

  • Fluorescently labeled antibodies for T-cell activation markers (e.g., CD3, CD4, CD8, CD69, CD25).

  • CFSE or other proliferation dyes.

Methodology:

  • Prepare Myeloid Cells: Differentiate monocytes into macrophages or isolate MDSCs and treat with Eganelisib or vehicle for 24 hours.

  • T-cell Labeling (Optional for proliferation): Label T cells with CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Co-culture the Eganelisib-treated myeloid cells with T cells at an appropriate ratio (e.g., 1:5 myeloid to T cell).

    • Include a low concentration of a T-cell stimulus (e.g., anti-CD3 antibody) if necessary.

    • Incubate for 48-72 hours.

  • Staining and Analysis:

    • Harvest all cells and stain with fluorescently labeled antibodies for T-cell surface markers and activation markers.

    • Analyze by flow cytometry, gating on the T-cell population (CD3+).

    • Quantify the percentage of activated T cells (CD69+, CD25+) and/or T-cell proliferation (by CFSE dilution).

References

Addressing solubility issues of UCM 549 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCM-549. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on the solubility of UCM-549 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after diluting my UCM-549 DMSO stock solution into an aqueous buffer. What is causing this?

This is a frequent observation for compounds with limited aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds; however, when the DMSO stock is introduced into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the solvent polarity increases significantly. This change can cause your compound to precipitate out of the solution. It is important to maintain a final DMSO concentration that is tolerated by your experimental system, typically up to 0.1% for most cell-based assays, while ensuring your compound remains in solution.[1]

Q2: What are the immediate troubleshooting steps if I notice precipitation of UCM-549?

If you observe precipitation, the following initial steps are recommended:

  • Optimize DMSO Concentration: Consider preparing intermediate dilutions of your concentrated UCM-549 stock solution in DMSO before the final dilution into the aqueous solution. This can help prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[1]

  • Gentle Warming: Carefully warming the solution to 37°C may aid in dissolving the precipitate. Use caution, as excessive or prolonged heat can lead to compound degradation.[1]

  • Sonication: Utilizing a sonicator can help break down precipitate particles and facilitate the redissolving of the compound.[1][2]

  • pH Adjustment: If UCM-549 possesses ionizable groups, adjusting the pH of the aqueous buffer could enhance its solubility.[1] Acidic compounds tend to be more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Q3: Are there alternative solvents or formulation strategies to improve the solubility of UCM-549?

Yes, several methods can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: The use of a solvent mixture can improve solubility.[2] Besides DMSO, other organic solvents like ethanol, methanol, acetonitrile, or dimethylformamide (DMF) can be considered, but their compatibility with the specific biological assay must be verified.

  • Excipients: Formulation with solubilizing agents such as cyclodextrins or polymers may be necessary, particularly for in vivo studies.[2][3]

Troubleshooting Guides

Guide 1: Preparing UCM-549 Stock Solutions

This guide provides a step-by-step protocol for preparing a 10 mM stock solution of UCM-549 in DMSO.

Experimental Protocol:

  • Weigh the Compound: Accurately weigh a precise amount of UCM-549 (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of UCM-549, calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing UCM-549.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Guide 2: Preparing Aqueous Working Solutions of UCM-549

This guide details the procedure for diluting the UCM-549 DMSO stock solution into an aqueous buffer while minimizing precipitation.

Experimental Protocol:

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, create a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if applicable) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer, not the other way around.[1]

  • Rapid Mixing: Immediately following the addition of the DMSO stock, vortex or vigorously pipette the solution to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

Data Presentation

Table 1: Solubility of UCM-549 in Common Solvents

SolventReported Solubility (mg/mL)Reported Molar Concentration (mM)
DMSO25Not specified
64199.78
100 (with ultrasonication)312.17
Ethanol1Not specified
5Not specified
1031.22

Note: The solubility of UCM-549 can be influenced by factors such as compound purity, temperature, and the presence of moisture in the solvent. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions. For higher concentrations in DMSO, sonication may be required.

Table 2: Recommended Final Concentrations of Solvents in Cell-Based Assays

SolventRecommended Maximum Final ConcentrationNotes
DMSO< 0.5%Most cell lines can tolerate up to 0.1% without significant effects.
Ethanol< 0.5%Can have effects on cellular metabolism at higher concentrations.

Visualizations

experimental_workflow Troubleshooting Workflow for UCM-549 Solubility Issues start Start: UCM-549 Precipitation Observed check_dmso Check Final DMSO Concentration (Should be < 0.5%) start->check_dmso prepare_intermediate Prepare Intermediate Dilutions in DMSO check_dmso->prepare_intermediate Concentration Too High add_to_buffer Add DMSO Stock to Aqueous Buffer (Not Vice-Versa) check_dmso->add_to_buffer Concentration OK prepare_intermediate->add_to_buffer rapid_mixing Ensure Rapid and Vigorous Mixing add_to_buffer->rapid_mixing still_precipitates Precipitation Persists? rapid_mixing->still_precipitates gentle_warming Apply Gentle Warming (37°C) still_precipitates->gentle_warming Yes end_success Success: UCM-549 Solubilized still_precipitates->end_success No sonication Use Sonication gentle_warming->sonication ph_adjustment Consider pH Adjustment of Buffer sonication->ph_adjustment alternative_solvents Explore Alternative Solvents or Co-solvents ph_adjustment->alternative_solvents formulation_excipients Consider Formulation with Excipients alternative_solvents->formulation_excipients end_failure Consult Further Technical Support formulation_excipients->end_failure

Caption: Troubleshooting workflow for addressing UCM-549 solubility issues.

signaling_pathway Hypothetical Signaling Pathway for UCM-549 ucm549 UCM-549 receptor Cell Surface Receptor ucm549->receptor Inhibits kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for UCM-549.

References

IPI-549 Technical Support Center: Dose-Response Analysis and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on IPI-549 dose-response curve analysis and interpretation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is IPI-549 and what is its primary mechanism of action?

A1: IPI-549, also known as eganelisib, is a potent and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] Its primary mechanism of action is the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] PI3Kγ is predominantly expressed in hematopoietic cells, and its inhibition by IPI-549 plays a significant role in modulating the tumor microenvironment, particularly by reprogramming immunosuppressive M2-phenotype tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.[3][4]

Q2: What are the typical biochemical and cellular IC50 values for IPI-549?

A2: IPI-549 exhibits high selectivity for PI3Kγ. The biochemical IC50 for PI3Kγ is approximately 16 nM.[1][2][5] In cellular assays, it demonstrates a potent IC50 of 1.2 nM for PI3Kγ in RAW 264.7 cells, with significantly higher IC50 values for other Class I PI3K isoforms, indicating its high selectivity.[1][2][5]

Q3: How does IPI-549's selectivity for PI3Kγ compare to other isoforms?

A3: IPI-549 is over 100-fold more selective for PI3Kγ compared to other Class I PI3K isoforms (α, β, and δ).[1][2] This high selectivity minimizes off-target effects on pathways regulated by other PI3K isoforms, which are more ubiquitously expressed and involved in essential cellular functions like insulin (B600854) signaling.[6]

Q4: What are the key applications of IPI-549 in research?

A4: IPI-549 is primarily used in cancer research, particularly in the field of immuno-oncology.[4] It is investigated for its potential to enhance anti-tumor immune responses by modulating the tumor microenvironment.[3] Additionally, it is studied for its ability to overcome multidrug resistance in cancer cells.

Q5: In which cancer cell lines has the efficacy of IPI-549 been evaluated?

A5: While specific dose-response data for IPI-549 across a wide range of cancer cell lines is not extensively published in single sources, its activity is primarily characterized in myeloid cell lines due to the high expression of PI3Kγ. The RAW 264.7 murine macrophage cell line is commonly used to determine its cellular potency.[1][5] Its direct anti-proliferative effect on cancer cell lines is expected to be limited, as PI3Kγ is not typically overexpressed in malignant epithelial cells.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of IPI-549 dose-response curves.

Problem Potential Cause Recommended Solution
Higher than expected IC50 values in cell viability assays Indirect measure of viability: Assays like MTT measure metabolic activity, which may not directly correlate with cell death. Short incubation time: Insufficient time for the inhibitor to induce cytotoxic or anti-proliferative effects. High cell density: A larger number of cells may require a higher concentration of the inhibitor.Consider using a direct cell counting method or an apoptosis assay. Optimize the incubation time based on the cell line's doubling time. Standardize cell seeding density across experiments.[8]
High variability in pAKT levels between replicates Inconsistent cell culture conditions: Differences in cell density, passage number, or serum starvation times can affect baseline pAKT levels. Degraded reagents: Growth factors used for stimulation can lose activity over time. Phosphatase activity: Endogenous phosphatases can dephosphorylate AKT during sample preparation.Maintain consistent cell culture practices. Use freshly prepared or properly stored aliquots of stimulating agents. Work quickly on ice and use lysis buffers containing fresh phosphatase and protease inhibitors.[8]
No or weak pAKT signal in Western blot Low abundance of pAKT: Phosphorylated proteins can be a small fraction of the total protein. Inactive inhibitors: Improper storage or handling of IPI-549. Inefficient antibody: The primary antibody may have low affinity or be non-specific.Stimulate the PI3K pathway to increase pAKT levels. Ensure proper storage of IPI-549 and prepare fresh dilutions. Validate the pAKT antibody with a positive control.[8]
Inconsistent macrophage polarization results Variable monocyte differentiation: The initial differentiation of monocytes to M0 macrophages can be inconsistent. Cytokine activity: IL-4 and IL-13 used for M2 polarization can degrade. Protocol variations: Different protocols for M2 polarization can yield different macrophage phenotypes.Standardize the differentiation protocol using consistent concentrations and timing of stimulating factors (e.g., PMA for THP-1 cells). Use fresh, high-quality cytokines. Select a well-validated polarization protocol and adhere to it strictly.[9]

Quantitative Data

The following tables summarize the inhibitory activity of IPI-549.

Table 1: Biochemical IC50 Values of IPI-549 against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα3200[2]
PI3Kβ3500[2]
PI3Kγ16[1][2]
PI3Kδ>8400[2]

Table 2: Cellular IC50 Values of IPI-549 against Class I PI3K Isoforms

PI3K IsoformCell LineIC50 (nM)
PI3KαSKOV-3250[1][2]
PI3Kβ786-O240[1][2]
PI3KγRAW 264.71.2[1][2][5]
PI3KδRAJI180[1][2]

Experimental Protocols & Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the signaling cascade inhibited by IPI-549.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 Generates IPI549 IPI-549 IPI549->PI3Kgamma Inhibits PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: IPI-549 inhibits PI3Kγ, blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling.

Experimental Workflow: Cellular pAKT Inhibition Assay

This workflow outlines the steps to measure the inhibition of AKT phosphorylation by IPI-549.

pAKT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed RAW 264.7 cells StarveCells Serum starve cells SeedCells->StarveCells TreatIPI549 Treat with IPI-549 (dose-response) StarveCells->TreatIPI549 Stimulate Stimulate with C5a or other agonist TreatIPI549->Stimulate LyseCells Lyse cells and collect protein Stimulate->LyseCells QuantifyProtein Quantify total protein LyseCells->QuantifyProtein DetectpAKT Detect pAKT and total AKT (Western Blot / ELISA) QuantifyProtein->DetectpAKT AnalyzeData Analyze data and calculate IC50 DetectpAKT->AnalyzeData Macrophage_Polarization cluster_diff Differentiation cluster_polarize Polarization & Treatment cluster_phenotype Phenotypic Analysis Monocytes Isolate Monocytes (e.g., from PBMCs or THP-1) M0 Differentiate to M0 Macrophages (e.g., with M-CSF or PMA) Monocytes->M0 M2_Polarization Polarize to M2 Macrophages (with IL-4 & IL-13) M0->M2_Polarization TreatIPI549 Treat with IPI-549 M2_Polarization->TreatIPI549 Co-treatment or Pre-treatment M1_Markers Analyze M1 Markers (e.g., CD80, iNOS via Flow Cytometry, qPCR, ELISA) M2_Markers Analyze M2 Markers (e.g., CD206, Arg1 via Flow Cytometry, qPCR, ELISA) TreatIPI549->M1_Markers TreatIPI549->M2_Markers

References

Eganelisib Technical Support Center: Mitigating Skin Rash Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing skin rash adverse events associated with Eganelisib (IPI-549) therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of skin rash with Eganelisib treatment?

A1: Skin rash is a recognized adverse event associated with Eganelisib therapy. The incidence and severity can vary depending on whether Eganelisib is administered as a monotherapy or in combination with other agents, such as immune checkpoint inhibitors. Data from the MARIO-1 clinical trial shows that rash was observed in patients receiving Eganelisib both alone and with nivolumab.[1] In the monotherapy dose-escalation cohort, rash was reported in 16% of patients.[1] When combined with nivolumab, treatment-related grade ≥3 rash was observed in 10% of patients.[1][2][3]

Q2: What types of skin rashes are most commonly observed with Eganelisib?

A2: The most frequently reported skin-related adverse events in clinical trials include rash, maculopapular rash, and pruritus (itching).[1] In some instances, acneiform dermatitis has also been reported.[1]

Q3: Is the occurrence of skin rash with Eganelisib dose-dependent?

A3: Clinical trial data suggests a potential relationship between the dose of Eganelisib and the incidence of adverse events, including skin reactions.[4][5] For instance, in the MARIO-1 trial, dose-limiting toxicities, which included rash, were more frequent at higher doses.[1] Consequently, the recommended doses for Phase 2 studies (30 mg and 40 mg once daily) were selected based on the overall safety profile.[1][2]

Q4: What is the underlying mechanism for Eganelisib-induced skin rash?

A4: Eganelisib is a selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3K-γ) signaling pathway.[6] This pathway is crucial for the function of myeloid cells, such as tumor-associated macrophages (TAMs).[3] By inhibiting PI3K-γ, Eganelisib reprograms these immunosuppressive macrophages to a pro-inflammatory state, enhancing the anti-tumor immune response.[3] This modulation of the immune system can sometimes lead to inflammatory side effects, including skin rashes. This is conceptually similar to immune-related adverse events seen with checkpoint inhibitors.

Q5: Could the development of a skin rash be an indicator of treatment efficacy?

A5: For some immunotherapies, the development of cutaneous immune-related adverse events has been associated with a better response to treatment.[7] While this has not been definitively established for Eganelisib, the on-target effect of immune activation provides a theoretical basis for this possibility. Close monitoring and data collection in ongoing and future studies will be crucial to understand any potential correlation.

Troubleshooting Guide for Skin Rash Events

This guide provides a structured approach to identifying and managing skin rash during Eganelisib therapy in a research setting.

Problem: A subject in our preclinical/clinical study has developed a skin rash after starting Eganelisib.

Solution Workflow:

start Rash Observed assess Assess and Grade Rash Severity (e.g., CTCAE) start->assess grade1 Grade 1 (Mild) assess->grade1 Mild grade2 Grade 2 (Moderate) assess->grade2 Moderate grade34 Grade 3/4 (Severe/Life-threatening) assess->grade34 Severe manage1 Continue Eganelisib with Close Monitoring. Initiate Topical Therapy. grade1->manage1 manage2 Consider Eganelisib Dose Reduction. Intensify Topical/Systemic Therapy. grade2->manage2 manage34 Hold or Discontinue Eganelisib. Initiate Systemic Corticosteroids. Urgent Dermatology Consult. grade34->manage34 monitor Monitor for Improvement manage1->monitor manage2->monitor manage34->monitor resolve Rash Improves/Resolves monitor->resolve noresolve Rash Persists/Worsens monitor->noresolve noresolve->assess Re-evaluate

Caption: Troubleshooting workflow for managing Eganelisib-related skin rash.

Step-by-Step Mitigation Strategies
  • Assess and Grade the Rash:

    • Characterize the rash based on its appearance (e.g., maculopapular, eczematous), location, and extent of body surface area (BSA) involved.

    • Grade the severity of the rash using a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE).

  • Implement Management Strategies Based on Grade:

    • Grade 1 (Mild):

      • Continue Eganelisib at the current dose with increased monitoring.

      • Initiate topical therapies such as emollients to maintain skin hydration and low-to-medium potency topical corticosteroids.

      • Oral antihistamines can be considered for pruritus.

    • Grade 2 (Moderate):

      • Consider a dose reduction of Eganelisib, as was done in the MARIO-275 study for other adverse events.[5]

      • Continue or intensify topical treatments with medium-to-high potency corticosteroids.

      • Systemic corticosteroids (e.g., prednisone (B1679067) 0.5–1 mg/kg/day) may be considered.

      • A dermatology consultation is recommended.

    • Grade 3/4 (Severe/Life-threatening):

      • Hold or discontinue Eganelisib therapy.

      • Initiate systemic high-dose corticosteroids (e.g., prednisone 1–2 mg/kg/day).

      • Urgent consultation with a dermatologist is critical. Inpatient care may be required for severe cases.

  • Monitor and Document:

    • Regularly monitor the rash for improvement or worsening.

    • Document all interventions and the corresponding clinical response.

    • If the rash improves to a lower grade, consider re-escalating or resuming Eganelisib therapy cautiously.

Data on Eganelisib-Related Skin Adverse Events

The following tables summarize the incidence of skin rash and related adverse events from key clinical trials of Eganelisib.

Table 1: Treatment-Related Skin Adverse Events in the MARIO-1 Trial (Eganelisib Monotherapy)

Adverse EventDose LevelIncidenceGrade ≥3
Rash10-60 mg (Dose Escalation, n=19)16% (3 patients)0%
Rash60 mg (Dose Expansion, n=20)40% (8 patients)10% (2 patients)
Pruritus & Maculopapular Rash40 mgLed to discontinuation in 1 patientGrade 2

Data sourced from the MARIO-1 Trial Publication.[1]

Table 2: Treatment-Related Skin Adverse Events in the MARIO-1 Trial (Eganelisib + Nivolumab)

Adverse EventIncidence (n=180)Grade ≥3Serious Adverse Event
Rash-10%4% (6 patients)
Maculopapular Rash--1% (2 patients)
Dermatitis AcneiformLed to dose reduction in 2 patients (1%)--

Data sourced from the MARIO-1 Trial Publication.[1]

Table 3: All-Grade Skin-Related Adverse Events in Combination Therapy Trials

TrialCombination TherapyAdverse EventIncidenceGrade ≥3
MARIO-275Eganelisib + NivolumabPruritus27.3%-
MARIO-275Eganelisib + NivolumabRash24%9%
MARIO-3Eganelisib + Atezolizumab + Nab-paclitaxelMaculopapular Rash30.2%-

Data sourced from published trial results.[5][8]

Experimental Protocols

Protocol: Assessment and Grading of Skin Rash

Objective: To standardize the assessment and grading of skin rash for consistent data collection.

Methodology:

  • Visual Examination:

    • Record the date of onset, duration, and location of the rash.

    • Describe the morphology of the rash (e.g., macules, papules, pustules, vesicles, plaques).

    • Estimate the percentage of Body Surface Area (BSA) affected using the "Rule of Nines" or a similar standardized method.

  • Symptom Assessment:

    • Interview the subject to assess associated symptoms such as pruritus, pain, or burning.

    • Use a visual analog scale (VAS) from 0 (no symptom) to 10 (worst imaginable symptom) to quantify symptom severity.

  • Grading:

    • Assign a grade based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for "Rash maculo-papular" or other relevant terms.

      • Grade 1: Macules/papules covering <10% BSA with or without symptoms (e.g., pruritus, burning, tightness).

      • Grade 2: Macules/papules covering 10-30% BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL).

      • Grade 3: Macules/papules covering >30% BSA with or without symptoms; limiting self-care ADL; hospitalization indicated.

      • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Biopsy (Optional):

    • In cases of severe or atypical rashes, a skin biopsy for histopathological examination may be considered to rule out other causes and confirm inflammatory changes.

Visualizations

Eganelisib's Mechanism of Action and Potential for Immune-Related Adverse Events

cluster_tme Tumor Microenvironment cluster_systemic Systemic Effects tam Tumor-Associated Macrophage (TAM) tcell T-Cell tam->tcell Suppresses (Untreated State) tam->tcell Activates (Treated State) tumor Tumor Cell tcell->tumor Kills Tumor eganelisib Eganelisib eganelisib->tam Reprograms to Pro-inflammatory State pi3ky PI3K-γ eganelisib->pi3ky Inhibits immune Systemic Immune Activation eganelisib->immune Contributes to pi3ky->tam Suppresses Immune Function skin Skin Cells immune->skin Inflammatory Response irAE Potential for Skin irAE (Rash, Pruritus) skin->irAE

Caption: Eganelisib inhibits PI3K-γ in TAMs, leading to immune activation and potential skin irAEs.

References

Eganelisib stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Eganelisib (IPI-549), a potent and selective PI3K-γ inhibitor, with a focus on addressing potential stability issues in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Eganelisib powder and stock solutions?

A1: Proper storage is crucial to maintain the stability and activity of Eganelisib.

FormStorage TemperatureDurationRecommendations
Powder-20°C≥ 4 years[1]Store in a tightly sealed container, protected from light and moisture.[2]
4°C2 years[3]For shorter-term storage.
DMSO Stock Solution-80°C1 year[3]Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4][5]
-20°C6 months[3]For more frequent use, but for a shorter duration.

Q2: How should I prepare a stock solution of Eganelisib?

A2: It is highly recommended to prepare a concentrated stock solution of Eganelisib in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[4] Eganelisib is highly soluble in DMSO (25 mg/mL or 47.30 mM).[3] To prepare the stock solution, allow the Eganelisib powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6] Add the calculated volume of anhydrous DMSO to the powder and use sonication or gentle warming if necessary to ensure it is completely dissolved.[3][7]

Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A3: The tolerance to DMSO can vary between cell lines. As a general guideline, keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[4][8] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess its effect on your specific cell line.

Q4: Can components of the cell culture medium affect Eganelisib's activity?

A4: Yes, components in the cell culture medium, particularly serum proteins, can bind to small molecules like Eganelisib. This binding can reduce the effective concentration of the inhibitor available to the cells and may also influence its stability.[4][9] It is advisable to perform experiments in both serum-containing and serum-free media to determine the impact of serum on Eganelisib's efficacy in your specific experimental setup.

Troubleshooting Guides

Issue 1: Precipitation of Eganelisib in Cell Culture Medium

  • Question: I observed a precipitate in my cell culture medium after adding Eganelisib. What should I do?

  • Possible Causes:

    • The final concentration of Eganelisib exceeds its solubility in the aqueous medium. While highly soluble in DMSO, its aqueous solubility is low.[7]

    • The final DMSO concentration is too low to maintain the solubility of a high concentration of Eganelisib.

    • Improper mixing when diluting the DMSO stock solution into the aqueous medium.

  • Suggested Solutions:

    • Decrease the Final Concentration: Try using a lower final concentration of Eganelisib in your experiment.

    • Optimize Dilution: When preparing your working solution, first dilute the DMSO stock solution in a small volume of the aqueous buffer and then add it to the final volume with gentle mixing.[2]

    • Check DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells (ideally <0.1%).[8]

    • Sonication: Gentle sonication of the final working solution may help to redissolve small precipitates, but be cautious as this can also potentially degrade the compound.[10]

Issue 2: Loss of Eganelisib Activity in Long-Term Experiments

  • Question: My experiment runs for several days, and I suspect Eganelisib is losing its activity over time. How can I confirm and address this?

  • Possible Causes:

    • Chemical Instability: Eganelisib may be degrading in the aqueous cell culture medium at 37°C over the course of the experiment. The stability of small molecule inhibitors can be influenced by the pH and composition of the media.[4][11]

    • Metabolism by Cells: The cells in your culture may be metabolizing Eganelisib, reducing its effective concentration.

  • Suggested Solutions:

    • Perform a Stability Study: To confirm degradation, you can incubate Eganelisib in your cell culture media (with and without cells) under your experimental conditions (37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and analyze the remaining concentration of Eganelisib using HPLC-MS.[11]

    • Replenish the Medium: For long-term experiments, consider refreshing the cell culture medium with freshly prepared Eganelisib at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.[4]

    • Use a More Stable Analog: If significant degradation is observed and replenishing the medium is not feasible, consider if a more stable analog of the inhibitor is available.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am observing high variability in my results between different experimental batches. What could be the cause?

  • Possible Causes:

    • Improper Storage of Stock Solutions: Repeated freeze-thaw cycles or prolonged storage of stock solutions at -20°C instead of -80°C can lead to degradation of Eganelisib.[6][8]

    • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or the batch of serum used can impact the cellular response to the inhibitor.[8]

    • Pipetting Inaccuracies: Small errors in pipetting can lead to significant differences in the final concentration of the inhibitor.

  • Suggested Solutions:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your Eganelisib stock solution to avoid repeated freeze-thaw cycles.[4]

    • Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure a standardized protocol for cell seeding and treatment.

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible dispensing of the inhibitor.

Experimental Protocols

Protocol 1: Assessing the Stability of Eganelisib in Cell Culture Medium

This protocol outlines a general procedure to determine the stability of Eganelisib in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Materials:

    • Eganelisib powder

    • Anhydrous DMSO

    • Your specific cell culture medium (with and without serum)

    • Sterile microcentrifuge tubes or a 24-well plate

    • HPLC-MS system

  • Procedure:

    • Prepare a 10 mM stock solution of Eganelisib in anhydrous DMSO.

    • Prepare the working solution of Eganelisib by diluting the stock solution in your cell culture medium to the final desired concentration (e.g., 1 µM).

    • Dispense the working solution into triplicate wells of a 24-well plate or into microcentrifuge tubes for each condition (e.g., media with 10% FBS, serum-free media).

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot from each sample. The 0-hour time point should be collected immediately after preparation.

    • Store the collected aliquots at -80°C until analysis.

    • Analyze the concentration of Eganelisib in each aliquot using a validated HPLC-MS method.

    • Calculate the percentage of Eganelisib remaining at each time point relative to the 0-hour time point.

Hypothetical Stability Data Presentation

Time (hours)% Eganelisib Remaining (Media + 10% FBS)% Eganelisib Remaining (Serum-Free Media)
0100100
898.295.5
2492.185.3
4885.770.1
7278.455.9

Visualizations

Eganelisib_Signaling_Pathway Eganelisib Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_gamma PI3K-γ RTK->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 PIP2 Macrophage_Reprogramming Macrophage Reprogramming PI3K_gamma->Macrophage_Reprogramming Eganelisib Eganelisib Eganelisib->PI3K_gamma PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Eganelisib inhibits PI3K-γ, blocking the PI3K/AKT/mTOR pathway.

Troubleshooting_Workflow Troubleshooting Eganelisib in Long-Term Culture Start Experiment Start: Loss of Activity or Precipitation Observed Check_Solubility Is Precipitation Observed? Start->Check_Solubility Check_Activity Is Loss of Activity Observed? Check_Solubility->Check_Activity No Lower_Concentration Lower Final Concentration Check_Solubility->Lower_Concentration Yes Perform_Stability_Assay Perform Stability Assay (HPLC-MS) Check_Activity->Perform_Stability_Assay Yes Optimize_Dilution Optimize Dilution Protocol Lower_Concentration->Optimize_Dilution End Problem Resolved Optimize_Dilution->End Replenish_Media Replenish Media with Fresh Eganelisib Regularly Perform_Stability_Assay->Replenish_Media Degradation Confirmed Check_Storage Review Stock Solution Storage and Handling Perform_Stability_Assay->Check_Storage No Degradation Replenish_Media->End Check_Storage->End

Caption: A workflow for troubleshooting common issues with Eganelisib.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Eganelisib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and managing pyrexia potentially related to Eganelisib treatment during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the known incidence of pyrexia with Eganelisib treatment?

A1: Pyrexia has been observed in clinical trials with Eganelisib, more commonly when used in combination with other anti-cancer agents. In the MARIO-1 Phase 1/1b trial, treatment-related serious adverse events of pyrexia were reported.[1][2][3][4][5]

Q2: What is the proposed mechanism for Eganelisib-related pyrexia?

A2: Eganelisib is a selective inhibitor of PI3K-γ, which is crucial in regulating immune responses. By inhibiting PI3K-γ, Eganelisib can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a more pro-inflammatory and anti-tumor state. This activation of the immune system can lead to the release of pyrogenic (fever-inducing) cytokines, resulting in an increase in body temperature.

Q3: When does pyrexia typically occur after initiating Eganelisib?

A3: The onset of drug-induced fever can vary. While specific data for Eganelisib is still emerging, drug-induced fevers often develop within 1-2 weeks of starting a new medication. However, it's crucial to monitor for fever throughout the course of treatment.

Q4: What are the key initial steps in assessing a patient with pyrexia during Eganelisib treatment?

A4: The primary step is to conduct a thorough clinical assessment to rule out other potential causes of fever, with a particular focus on infection, especially in immunocompromised subjects. This includes a physical examination, review of systems, and relevant laboratory and microbiological workup.

Troubleshooting Guide: Assessment and Management of Pyrexia

This guide provides a structured approach to investigating and managing pyrexia in subjects receiving Eganelisib.

Step 1: Initial Assessment
  • Define Pyrexia: A single oral temperature of ≥ 38.3°C (101°F) or a temperature of ≥ 38.0°C (100.4°F) sustained over a one-hour period.

  • Comprehensive Evaluation:

    • Obtain a detailed history, including the timing of Eganelisib administration, concomitant medications, and any new symptoms.

    • Perform a thorough physical examination to identify any potential sources of infection.

    • Order initial laboratory tests:

      • Complete Blood Count (CBC) with differential to assess for neutropenia.

      • Blood cultures (from peripheral and central lines, if applicable).

      • Urinalysis and urine culture.

      • Other cultures as clinically indicated (e.g., sputum, wound).

      • Inflammatory markers (e.g., C-reactive protein, procalcitonin).

    • Consider imaging studies (e.g., chest X-ray) based on clinical signs and symptoms.

Step 2: Differential Diagnosis

It is critical to differentiate Eganelisib-related pyrexia from other causes. The following table outlines key considerations:

Potential CauseKey IndicatorsRecommended Actions
Infection Positive cultures, localized signs of infection, abnormal white blood cell count.Initiate empiric broad-spectrum antibiotics according to institutional guidelines, especially in neutropenic patients.
Eganelisib-Related Pyrexia Fever of unknown origin after a thorough workup for infection, temporal relationship to drug administration.Consider management strategies outlined in Step 3.
Other Drug-Induced Fever Concurrent administration of other medications known to cause fever.Review all concomitant medications.
Disease Progression Tumor-related fever.Clinical and radiological assessment of disease status.
Other Causes Transfusion reactions, thromboembolic events.Evaluate recent procedures and clinical context.
Step 3: Management of Suspected Eganelisib-Related Pyrexia

If infection and other common causes of fever have been reasonably excluded, the following management strategies for suspected Eganelisib-related pyrexia may be considered. These recommendations are based on general principles of managing drug-induced fever and should be adapted to individual institutional protocols.

Grade of Pyrexia (CTCAE)Temperature RangeRecommended Management
Grade 1 38.0 - 39.0 °C- Symptomatic management with antipyretics (e.g., acetaminophen).- Ensure adequate hydration.- Continue Eganelisib with close monitoring.
Grade 2 > 39.0 - 40.0 °C- Administer antipyretics.- Consider temporarily interrupting Eganelisib treatment until fever resolves to ≤ Grade 1 for at least 24 hours.- Continue to monitor for signs of infection.
Grade 3 ≥ 40.0 °C for ≤ 24 hrs- Interrupt Eganelisib treatment.- Aggressive antipyretic therapy.- Re-evaluate for underlying infection.- Once fever resolves to ≤ Grade 1 for at least 24 hours, consider restarting Eganelisib at a reduced dose.
Grade 4 ≥ 40.0 °C for > 24 hrs- Discontinue Eganelisib permanently.- Provide supportive care.- Intensive workup to rule out other causes.

Data Presentation

Incidence of Pyrexia in the MARIO-1 Clinical Trial

The following table summarizes the incidence of pyrexia as a treatment-related serious adverse event (SAE) in the MARIO-1 clinical trial.[1][2][3][4][5]

Treatment ArmNumber of PatientsIncidence of Pyrexia (as a treatment-related SAE)
Eganelisib Monotherapy390%
Eganelisib in Combination with Nivolumab1805% (8 patients)

Experimental Protocols

Preclinical Assessment of Pyrexia in Animal Models

Objective: To evaluate the potential of Eganelisib to induce pyrexia in a preclinical setting.

Methodology:

  • Animal Model: Utilize appropriate rodent or non-rodent species (e.g., Sprague-Dawley rats or Beagle dogs).

  • Housing and Acclimation: House animals in a temperature- and light-controlled environment and allow for an adequate acclimation period.

  • Temperature Monitoring:

    • Implant telemetry devices for continuous core body temperature monitoring. This is the preferred method for accuracy and minimizing stress.

    • Alternatively, use a rectal probe for periodic temperature measurements. Establish a consistent measurement schedule.

  • Baseline Data Collection: Record baseline body temperature for at least 24-48 hours prior to dosing to establish a diurnal rhythm for each animal.

  • Dosing:

    • Administer Eganelisib at multiple dose levels, including a vehicle control and clinically relevant exposures.

    • The route of administration should be consistent with the intended clinical route (oral).

  • Post-Dose Monitoring:

    • Continuously or frequently monitor body temperature for at least 24 hours post-dose.

    • Conduct regular clinical observations for other signs of toxicity.

  • Data Analysis:

    • Calculate the change in body temperature from the time-matched baseline for each animal.

    • Statistically compare the temperature changes in the Eganelisib-treated groups to the vehicle control group.

    • A significant increase in body temperature in the treated groups compared to the control group would indicate a pyrogenic effect.

Mandatory Visualizations

Eganelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates NFkB_Inhibitor IκB AKT->NFkB_Inhibitor Inhibits NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Promotes Eganelisib Eganelisib Eganelisib->PI3Kgamma Inhibits

Caption: PI3K-gamma signaling pathway and the inhibitory action of Eganelisib.

Pyrexia_Assessment_Workflow Start Pyrexia Detected (T ≥ 38.3°C) Assessment Initial Clinical Assessment (History, Physical Exam, Vitals) Start->Assessment Infection_Workup Infection Workup (Blood Cultures, CBC, Urinalysis) Assessment->Infection_Workup Infection_Suspected Infection Suspected? Infection_Workup->Infection_Suspected Treat_Infection Administer Empiric Antibiotics Infection_Suspected->Treat_Infection Yes Manage_Pyrexia Manage Suspected Eganelisib-Related Pyrexia Infection_Suspected->Manage_Pyrexia No Monitor Continue to Monitor Treat_Infection->Monitor Symptomatic_Care Symptomatic Care (Antipyretics, Hydration) Manage_Pyrexia->Symptomatic_Care Dose_Modification Consider Dose Interruption/ Reduction based on Grade Symptomatic_Care->Dose_Modification Dose_Modification->Monitor End Resolution Monitor->End

Caption: Experimental workflow for the assessment of Eganelisib-related pyrexia.

Management_Decision_Tree Pyrexia Patient with Pyrexia on Eganelisib Infection_Ruled_Out Infection Ruled Out? Pyrexia->Infection_Ruled_Out Grade_1 Grade 1 (38-39°C) Infection_Ruled_Out->Grade_1 Yes Grade_2 Grade 2 (>39-40°C) Infection_Ruled_Out->Grade_2 Yes Grade_3_4 Grade 3/4 (>40°C) Infection_Ruled_Out->Grade_3_4 Yes [label= [label= Infection_Ruled_Out->[label= Continue_Eganelisib Continue Eganelisib + Antipyretics Grade_1->Continue_Eganelisib Interrupt_Eganelisib Interrupt Eganelisib + Antipyretics Grade_2->Interrupt_Eganelisib Discontinue_Eganelisib Discontinue Eganelisib + Supportive Care Grade_3_4->Discontinue_Eganelisib Restart Restart at Same or Reduced Dose upon Resolution Interrupt_Eganelisib->Restart No No

Caption: Logical relationships for the management of Eganelisib-related pyrexia.

References

Technical Support Center: Refinement of UCM-549 (Eganelisib) Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of UCM-549 (also known as IPI-549 and eganelisib), a selective phosphoinositide 3-kinase-gamma (PI3Kγ) inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful preclinical research.

Troubleshooting Guide & FAQs

This section addresses common challenges that may be encountered during the formulation, administration, and experimental interpretation of UCM-549 in in vivo studies.

Formulation and Solubility

Q1: My UCM-549 formulation is cloudy or precipitates. What should I do?

A1: UCM-549 has low aqueous solubility, which can lead to precipitation and inconsistent dosing. Here are some troubleshooting steps:

  • Vehicle Selection: Ensure you are using an appropriate vehicle. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in saline is a common choice. For a clear solution, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective.[1]

  • Preparation Technique: When preparing a suspension, it is crucial to first create a smooth paste of the UCM-549 powder with a small amount of the vehicle before gradually adding the rest of the vehicle. Continuous stirring is necessary to maintain a homogenous suspension. For solutions, ensure the UCM-549 is fully dissolved in the initial solvent (e.g., DMSO) before adding the other components of the vehicle.

  • Fresh Preparation: It is highly recommended to prepare UCM-549 formulations fresh before each use to ensure stability and prevent precipitation.[1] If short-term storage is necessary, store at 2-8°C, protected from light. A pilot stability study is advisable for any formulation that will be stored.[1]

Q2: What is the recommended starting dose for UCM-549 in mice?

A2: The optimal dose of UCM-549 will depend on the tumor model and study objectives. Preclinical studies have shown that eganelisib has an oral bioavailability of at least 31% in preclinical species.[2] It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experiment.

In Vivo Efficacy and Variability

Q3: I am observing high variability in tumor growth inhibition between my experimental subjects. What could be the cause?

A3: High variability in in vivo efficacy studies can arise from several factors:

  • Inconsistent Formulation: Poorly suspended UCM-549 can lead to inaccurate dosing. Ensure your formulation is homogenous throughout the administration process.

  • Administration Technique: For oral gavage, ensure consistent delivery to the stomach and avoid accidental administration into the lungs.

  • Tumor Model Heterogeneity: The inherent biological variability within a tumor model can contribute to differing responses. Ensure your study is adequately powered with a sufficient number of animals per group.

  • Metabolism and Pharmacokinetics: Individual differences in drug metabolism can affect exposure levels.

Q4: My UCM-549 treatment is not showing the expected anti-tumor effect. What should I consider?

A4: A lack of efficacy could be due to several reasons:

  • Suboptimal Dose or Schedule: The dose and frequency of administration may not be sufficient to achieve a therapeutic concentration at the tumor site. A dose-escalation study may be necessary.

  • Mechanism of Action: UCM-549 primarily acts by reprogramming the tumor microenvironment, specifically by modulating myeloid cells.[3] Its anti-tumor effect is often more pronounced in immunocompetent models and may be enhanced when used in combination with immune checkpoint inhibitors.[4]

  • Tumor Model Selection: The efficacy of UCM-549 may be dependent on the specific tumor model and its immune microenvironment.

  • Drug Stability: Ensure the compound has not degraded during storage or in the formulation.

Quantitative Data Summary

The following tables summarize key quantitative data for UCM-549 (eganelisib) from preclinical studies.

Table 1: Eganelisib Potency and Selectivity [3][4]

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)
PI3K-γ 1.21.20.29
PI3K-α >200-fold selectivity vs γ>140-fold selectivity vs γ-
PI3K-β >200-fold selectivity vs γ>140-fold selectivity vs γ-
PI3K-δ >200-fold selectivity vs γ>140-fold selectivity vs γ-

Table 2: Preclinical Pharmacokinetic Parameters of Eganelisib

SpeciesOral BioavailabilityPlasma Half-life (t1/2)
Mouse≥31%[2]Long plasma half-life[4]
Rat≥31%[2]-
Dog≥31%[2]-
Monkey≥31%[2]-

Table 3: Preclinical In Vivo Efficacy of Eganelisib

Tumor ModelTreatmentKey Findings
Murine Syngeneic Solid TumorsEganelisib MonotherapySignificant tumor growth inhibition.[4]
Murine Syngeneic Solid TumorsEganelisib + Checkpoint InhibitorsIncreased tumor growth inhibition compared to monotherapies.[4]

Note: Specific quantitative tumor growth inhibition (TGI) data is not consistently available in the public domain.[3]

Experimental Protocols

Protocol 1: Preparation of UCM-549 for Oral Gavage in Mice (Aqueous Suspension) [1]

Materials:

  • UCM-549 (eganelisib) powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • 0.9% Saline

  • Sterile conical tubes

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Prepare 0.5% CMC-Na Solution:

    • Weigh 0.5 g of CMC-Na.

    • In a sterile beaker, slowly add the CMC-Na to 100 mL of 0.9% saline while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and homogeneous. Gentle heating (to around 50-60°C) can aid dissolution.

    • Allow the solution to cool to room temperature before use.

  • Prepare UCM-549 Suspension:

    • Weigh the required amount of UCM-549 powder for the desired final concentration (e.g., for a 5 mg/mL suspension).

    • Place the UCM-549 powder in a sterile conical tube.

    • Add a small volume of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.

    • Gradually add the remaining 0.5% CMC-Na solution to the desired final volume while continuously vortexing or stirring to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or undispersed powder.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model [3]

Objective: To evaluate the anti-tumor efficacy of UCM-549 as a monotherapy or in combination with a checkpoint inhibitor.

Methodology:

  • Tumor Cell Implantation:

    • Implant a suitable murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:

      • Vehicle control (e.g., 0.5% CMC-Na in saline)

      • UCM-549 (at the desired dose, administered orally)

      • Checkpoint inhibitor (e.g., anti-PD-1 antibody, administered intraperitoneally)

      • UCM-549 in combination with the checkpoint inhibitor

  • Efficacy Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

    • Survival studies can also be conducted, with the endpoint being tumor volume reaching a specific size or other humane endpoints.

Visualizations

UCM549_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) TAM Tumor-Associated Macrophage (TAM) PI3Kgamma PI3Kγ TAM->PI3Kgamma expresses Immunosuppression Immunosuppressive Functions (M2-like) PI3Kgamma->Immunosuppression promotes AntiTumor Anti-Tumor Functions (M1-like) PI3Kgamma->AntiTumor reprograms to TumorCell Tumor Cell Immunosuppression->TumorCell promotes growth & survival T_Cell Cytotoxic T-Cell Immunosuppression->T_Cell suppresses AntiTumor->TumorCell inhibits AntiTumor->T_Cell activates T_Cell->TumorCell kills UCM549 UCM-549 UCM549->PI3Kgamma inhibits

Caption: Signaling pathway of UCM-549 in the tumor microenvironment.

Experimental_Workflow cluster_prep Formulation Preparation cluster_animal In Vivo Experiment cluster_analysis Data Analysis Formulation Prepare UCM-549 Formulation Treatment Administer Treatment (Oral Gavage) Formulation->Treatment Implantation Tumor Cell Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice TumorGrowth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for an in vivo efficacy study with UCM-549.

Troubleshooting_Logic Start In Vivo Experiment Issue IssueType What is the issue? Start->IssueType FormulationIssue Formulation Precipitation/Cloudiness IssueType->FormulationIssue Formulation EfficacyIssue Lack of Efficacy/ High Variability IssueType->EfficacyIssue Efficacy CheckVehicle Review Vehicle Composition FormulationIssue->CheckVehicle CheckDose Evaluate Dose & Schedule EfficacyIssue->CheckDose CheckPrep Verify Preparation Technique CheckVehicle->CheckPrep FreshPrep Use Freshly Prepared Formulation CheckPrep->FreshPrep CheckModel Assess Suitability of Tumor Model CheckDose->CheckModel CheckAdmin Confirm Consistent Administration CheckModel->CheckAdmin ConsiderCombo Consider Combination with Checkpoint Inhibitor CheckAdmin->ConsiderCombo

References

Validation & Comparative

A Comparative Guide: UCM-549 and PI3K-gamma Knockout Mouse Models in Immunomodulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key research tools used to investigate the role of phosphoinositide 3-kinase gamma (PI3Kγ): the selective chemical inhibitor UCM-549 (also known as IPI-549 or Eganelisib) and genetically engineered PI3K-gamma knockout (PI3Kγ⁻/⁻) mouse models. Understanding the nuances of these two approaches is critical for designing experiments and interpreting data in the fields of immunology, oncology, and inflammation research.

At a Glance: UCM-549 vs. PI3Kγ Knockout Mice

FeatureUCM-549 (IPI-549)PI3Kγ Knockout (PI3Kγ⁻/⁻) Mouse
Method of PI3Kγ Inactivation Pharmacological inhibition of the p110γ catalytic subunitGenetic deletion of the Pik3cg gene, leading to a complete absence of the p110γ protein
Selectivity Highly selective for the γ isoform over other PI3K isoforms (α, β, δ).[1]Complete and specific ablation of the PI3Kγ isoform.
Temporal Control Acute and reversible inhibition, allowing for the study of time-dependent effects.Constitutive, lifelong absence of PI3Kγ, which may lead to compensatory mechanisms.
Applications Preclinical and clinical studies of therapeutic potential, investigation of acute PI3Kγ inhibition.[2]Foundational research into the fundamental biological roles of PI3Kγ.
Translational Relevance High, as it mimics a therapeutic intervention.High, for understanding the complete loss-of-function phenotype.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing either PI3Kγ inhibitors or knockout mouse models. It is important to note that direct comparisons should be made with caution due to variations in experimental setups across different studies.

Macrophage Polarization
ParameterWild-Type (Control)UCM-549 (IPI-549) TreatedPI3Kγ Knockout (PI3Kγ⁻/⁻)Citation
M1 Marker Expression (e.g., CD86, iNOS, TNF-α) BaselineIncreasedIncreased expression of M1 markers (CD86, CCR7, iNOS, TNF, CXCL9, CXCL10, IL-12, IL-23).[3][3]
M2 Marker Expression (e.g., CD206, Arg-1) BaselineDecreasedDecreased expression of M2 markers (CD206, Arg-1, FIZZ1, YM1).[3][3]
Inflammatory Cytokine Production (e.g., IL-12, TNF-α) upon LPS stimulation BaselinePotentially increased due to M1 shiftHigher levels of inflammatory cytokines in M1-polarized macrophages.[3][3]
Neutrophil Migration
ParameterWild-Type (Control)PI3Kγ Inhibitor TreatedPI3Kγ Knockout (PI3Kγ⁻/⁻)Citation
Chemotaxis towards fMLP NormalSignificantly reducedLoss of directionality and failure to translocate up the chemotactic gradient.[4][5][4][5]
Chemotactic Accuracy NormalImproved in aged neutrophilsImpaired[6]
Migration Speed (Chemokinesis) NormalReducedPartial reduction in motility.[4][6]

Signaling Pathways and Experimental Workflows

PI3K-gamma Signaling Pathway

The following diagram illustrates the central role of PI3Kγ in downstream signaling pathways upon activation by G-protein coupled receptors (GPCRs).

PI3K_gamma_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gbg Gβγ GPCR->Gbg p110g p110γ p101 p101 p110g->p101 PIP3 PIP3 p110g->PIP3 phosphorylates PIP2 PIP2 PIP2->p110g Akt Akt PIP3->Akt PDK1 PDK1 PIP3->PDK1 Gbg->p110g Downstream Downstream Effectors (e.g., NF-κB, GSK3β) Akt->Downstream PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) UCM549 UCM-549 (IPI-549) UCM549->p110g inhibits KO PI3Kγ Knockout KO->p110g ablates Chemoattractant Chemoattractant (e.g., fMLP, CXCL8) Chemoattractant->GPCR

Caption: PI3K-gamma signaling cascade.

Experimental Workflow: In Vitro Macrophage Polarization and Analysis

This diagram outlines a typical workflow for assessing the impact of UCM-549 or PI3Kγ knockout on macrophage polarization.

Macrophage_Polarization_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis BMDM Bone Marrow-Derived Macrophages (BMDMs) (from WT or PI3Kγ⁻/⁻ mice) M0 M0 (unstimulated) BMDM->M0 M1 M1 Polarization (LPS + IFN-γ) M0->M1 M2 M2 Polarization (IL-4 + IL-13) M0->M2 UCM_treat UCM-549 Treatment (on WT BMDMs) M0->UCM_treat Flow Flow Cytometry (CD86, CD206) M1->Flow qPCR qPCR (iNOS, Arg-1) M1->qPCR ELISA ELISA (TNF-α, IL-10) M1->ELISA M2->Flow M2->qPCR M2->ELISA UCM_treat->M1 UCM_treat->M2

Caption: Macrophage polarization experimental design.

Detailed Experimental Protocols

In Vitro Macrophage Polarization and Flow Cytometry Analysis

Objective: To differentiate bone marrow-derived macrophages (BMDMs) and polarize them into M1 and M2 phenotypes to assess the effects of PI3Kγ inhibition or knockout.

Materials:

  • Femurs and tibias from wild-type or PI3Kγ⁻/⁻ mice

  • Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)

  • Recombinant mouse M-CSF

  • Recombinant mouse IFN-γ

  • Lipopolysaccharide (LPS)

  • Recombinant mouse IL-4 and IL-13

  • UCM-549 (IPI-549)

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-CD86, anti-CD206)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • BMDM Isolation and Differentiation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.

  • Macrophage Polarization:

    • Plate the M0 macrophages at a density of 1x10⁶ cells/well in a 6-well plate.

    • For M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.[7]

    • For M2 polarization, treat the cells with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24 hours.[8]

    • For the UCM-549 treatment group, pre-incubate wild-type M0 macrophages with the desired concentration of UCM-549 for 1 hour before adding the polarizing cytokines.

  • Flow Cytometry:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., CD86 for M1, CD206 for M2) for 30 minutes on ice.

    • Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

    • Gate on the macrophage population (e.g., CD11b⁺/F4/80⁺) and quantify the percentage of cells expressing M1 and M2 markers.

Transwell Neutrophil Migration Assay

Objective: To quantify the chemotactic migration of neutrophils in response to a chemoattractant, comparing wild-type, PI3Kγ⁻/⁻, and UCM-549-treated neutrophils.

Materials:

  • Bone marrow from wild-type or PI3Kγ⁻/⁻ mice

  • Neutrophil isolation kit

  • Transwell inserts with a 3 µm pore size

  • 24-well plate

  • Chemoattractant (e.g., fMLP or CXCL8)

  • UCM-549 (IPI-549)

  • Calcein-AM or other cell viability dye

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from the bone marrow of mice using a density gradient centrifugation method or a commercial kit.

  • Assay Setup:

    • Add medium containing the chemoattractant (e.g., 100 nM fMLP) to the lower chamber of the 24-well plate.

    • Resuspend the isolated neutrophils in serum-free medium. For the UCM-549 group, pre-incubate the wild-type neutrophils with the inhibitor for 30 minutes.

    • Add 1x10⁵ neutrophils to the upper chamber of the Transwell insert.

  • Incubation and Quantification:

    • Incubate the plate at 37°C for 1-2 hours.

    • Remove the Transwell inserts and wipe the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence, or by fixing, staining with crystal violet, and counting under a microscope.

In Vivo Model: LPS-Induced Peritonitis

Objective: To assess the in vivo inflammatory response and leukocyte recruitment in wild-type, PI3Kγ⁻/⁻, and UCM-549-treated mice.

Materials:

  • Wild-type and PI3Kγ⁻/⁻ mice

  • Lipopolysaccharide (LPS)

  • UCM-549 (IPI-549)

  • PBS

  • FACS buffer and antibodies for leukocyte markers (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

Procedure:

  • Treatment:

    • For the UCM-549 group, administer the inhibitor to wild-type mice via oral gavage or intraperitoneal injection at the desired dose and time before LPS challenge.

  • Induction of Peritonitis:

    • Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 10 mg/kg).[9]

  • Peritoneal Lavage:

    • At a specified time point after LPS injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of cold PBS into the peritoneal cavity.

  • Cell Analysis:

    • Count the total number of cells in the peritoneal lavage fluid.

    • Stain the cells with fluorescently conjugated antibodies against leukocyte markers and analyze the cellular composition of the infiltrate by flow cytometry to determine the number of recruited neutrophils and macrophages.

Conclusion

Both UCM-549 and PI3Kγ knockout mouse models are invaluable tools for dissecting the role of PI3Kγ in health and disease. The choice between a pharmacological inhibitor and a genetic knockout approach depends on the specific research question. UCM-549 offers the advantage of temporal control and direct translational relevance for drug development, while PI3Kγ knockout mice provide a model for the complete and lifelong absence of the protein, which is ideal for studying its fundamental biological functions. By understanding the strengths and limitations of each model and employing rigorous experimental design, researchers can continue to unravel the complex roles of PI3Kγ in immunity and disease.

References

A Comparative Analysis of Eganelisib and Duvelisib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct phosphoinositide 3-kinase (PI3K) inhibitors, Eganelisib (a selective PI3K-γ inhibitor) and Duvelisib (a dual PI3K-δ and PI3K-γ inhibitor), reveals their unique mechanisms of action, preclinical efficacy, and clinical potential in oncology. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

Eganelisib and Duvelisib both target the PI3K signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, their distinct isoform selectivity dictates their primary mechanisms of action and therapeutic applications. Eganelisib, a highly selective PI3K-γ inhibitor, primarily modulates the tumor microenvironment by reprogramming immunosuppressive myeloid cells, thereby enhancing anti-tumor immunity. It is currently under investigation for the treatment of solid tumors. In contrast, Duvelisib is a dual inhibitor of PI3K-δ and PI3K-γ, which not only modulates the tumor microenvironment but also directly targets the survival and proliferation of malignant B-cells. Duvelisib is approved for the treatment of certain hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Eganelisib and Duvelisib against the four Class I PI3K isoforms, highlighting their distinct selectivity profiles.

TargetEganelisib IC50 (nM)Duvelisib IC50 (nM)
PI3K-γ1.227
PI3K-δ>84002.5
PI3K-α>200-fold selectivity vs γ1602
PI3K-β>200-fold selectivity vs γ85
Clinical Efficacy Overview

The subsequent tables provide a snapshot of the clinical trial results for Eganelisib in solid tumors and Duvelisib in hematologic malignancies. Direct head-to-head comparisons are not available; however, this presentation allows for an objective assessment of their performance in their respective indications.

Eganelisib Clinical Trial Data

TrialIndicationTreatment CombinationKey Efficacy EndpointsResults
MARIO-275 Advanced Urothelial Carcinoma (platinum-refractory, immunotherapy-naïve)Eganelisib + NivolumabOverall Survival (OS)Median OS: 15.4 months (Eganelisib + Nivolumab) vs. 7.9 months (Nivolumab alone)
1-year OS Rate59% (Eganelisib + Nivolumab) vs. 32% (Nivolumab alone)
Overall Response Rate (ORR)30% (Eganelisib + Nivolumab) vs. 25% (Nivolumab alone)
MARIO-3 Metastatic Triple-Negative Breast Cancer (1L)Eganelisib + Atezolizumab + Nab-paclitaxel1-year Progression-Free Survival (PFS)

A Comparative Analysis of Eganelisib (UCM 549) in Advanced Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for the selective PI3K-gamma inhibitor, eganelisib (formerly IPI-549), against a current standard-of-care regimen in advanced urothelial carcinoma. The data presented is intended to offer an objective overview of efficacy and safety profiles to inform research and drug development efforts in this therapeutic area.

Executive Summary

Eganelisib, an investigational, first-in-class, oral, selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ), has been evaluated in clinical trials for its potential to reprogram the tumor microenvironment and enhance anti-tumor immunity. This guide focuses on the clinical data from the MARIO-275 Phase 2 trial, which assessed eganelisib in combination with the PD-1 inhibitor nivolumab (B1139203) in patients with advanced urothelial carcinoma who have progressed after platinum-based chemotherapy. For a relevant clinical context, this combination is compared to the established standard-of-care, enfortumab vedotin plus pembrolizumab (B1139204), as evaluated in the pivotal EV-302 Phase 3 trial for previously untreated locally advanced or metastatic urothelial cancer.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the key efficacy and safety data from the MARIO-275 and EV-302 clinical trials.

Table 1: Efficacy Outcomes in Advanced Urothelial Carcinoma

Outcome MeasureEganelisib + Nivolumab (MARIO-275)[1][2]Enfortumab Vedotin + Pembrolizumab (EV-302)[3][4]Nivolumab Monotherapy (MARIO-275 Control Arm)[1][2]
Overall Response Rate (ORR) 30%67.5%25%
Complete Response (CR) Rate 12%30.4%6%
Median Overall Survival (OS) 15.4 months31.5 months7.9 months
1-Year Overall Survival (OS) Rate 59%Not Reported32%
Median Progression-Free Survival (PFS) Not Reported12.5 monthsNot Reported

Table 2: Key Safety and Tolerability Data

Adverse Event (Grade ≥3)Eganelisib + Nivolumab (MARIO-275)[1][2]Enfortumab Vedotin + Pembrolizumab (EV-302)[5][6]Nivolumab Monotherapy (MARIO-275 Control Arm)[1]
Hepatotoxicity 15%Not Reported0%
Transaminase Elevation 12%Not Reported6%
Rash 9%Skin Reactions (14.8% for EV, 9.5% for Pembro)0%
Pyrexia Not ReportedNot Reported0%
Hyperglycemia Not Reported7.8% (for EV)Not Reported
Peripheral Neuropathy Not Reported5.8% (for EV)Not Reported
Pneumonitis Not Reported4.9% (for Pembro)Not Reported
Colitis Not Reported2.9% (for Pembro)Not Reported
Treatment-Related Deaths Not Reported1.1%Not Reported

Experimental Protocols

A detailed understanding of the trial methodologies is crucial for the interpretation of the comparative data.

MARIO-275 (NCT03980041)[1][7][8][9][10]
  • Study Design: A Phase 2, multicenter, randomized, active-control study.

  • Patient Population: Patients with advanced urothelial carcinoma who had progressed or recurred after at least one platinum-based chemotherapy regimen and were immune checkpoint inhibitor-naïve.

  • Intervention: Patients were randomized 2:1 to receive either eganelisib (initially 40 mg, later reduced to 30 mg, orally once daily) in combination with nivolumab (480 mg intravenously every 4 weeks) or placebo with nivolumab.

  • Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 in patients with high baseline monocytic myeloid-derived suppressor cells (mMDSC).

  • Secondary Endpoints: ORR in all patients, progression-free survival (PFS), and overall survival (OS).

EV-302/KEYNOTE-A39 (NCT04223856)[3][5][6][11][12][13][14]
  • Study Design: A Phase 3, global, randomized, open-label, controlled study.

  • Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma, regardless of cisplatin (B142131) eligibility.

  • Intervention: Patients were randomized 1:1 to receive either enfortumab vedotin (1.25 mg/kg intravenously on days 1 and 8 of a 3-week cycle) plus pembrolizumab (200 mg intravenously on day 1 of a 3-week cycle) or standard platinum-based chemotherapy (gemcitabine with cisplatin or carboplatin).

  • Primary Endpoints: Progression-Free Survival (PFS) by blinded independent central review and Overall Survival (OS).

  • Key Secondary Endpoints: Confirmed Objective Response Rate (ORR) and Duration of Response (DOR).

Mandatory Visualization

PI3K-gamma Signaling Pathway

The diagram below illustrates the signaling pathway targeted by eganelisib. PI3K-gamma, when activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phosphorylates PIP2 to PIP3. This leads to the activation of downstream effectors like AKT, which in turn promotes cell survival, proliferation, and differentiation. Eganelisib selectively inhibits PI3K-gamma, thereby disrupting this signaling cascade in immune cells within the tumor microenvironment.[7][8][9][10][11]

PI3K_gamma_signaling GPCR GPCR / RTK G_protein Gβγ GPCR->G_protein PI3K_gamma PI3Kγ G_protein->PI3K_gamma activates PIP2 PIP2 PI3K_gamma->PIP2 phosphorylates Eganelisib Eganelisib (UCM 549) Eganelisib->PI3K_gamma inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: PI3K-gamma signaling pathway and the inhibitory action of eganelisib.

MARIO-275 Clinical Trial Workflow

The following diagram outlines the workflow of the MARIO-275 clinical trial, from patient screening to treatment and follow-up.

MARIO_275_Workflow Screening Patient Screening (Advanced Urothelial Carcinoma, Post-Platinum) Randomization Randomization (2:1) Screening->Randomization Arm_A Arm A: Eganelisib + Nivolumab Randomization->Arm_A Experimental Arm_B Arm B (Control): Placebo + Nivolumab Randomization->Arm_B Control Treatment Treatment Cycles (Q4W) Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for ORR, PFS, OS Treatment->Follow_up Ongoing Progression Disease Progression or Unacceptable Toxicity Treatment->Progression Progression->Follow_up Off Treatment

Caption: Workflow of the MARIO-275 clinical trial.

References

Eganelisib Efficacy: A Comparative Analysis Against Standard-of-Care in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of Eganelisib's performance in clinical trials against established therapies for advanced urothelial carcinoma and triple-negative breast cancer, supported by experimental data and detailed methodologies.

Eganelisib (IPI-549), a first-in-class, oral, selective phosphoinositide-3-kinase-gamma (PI3K-γ) inhibitor, is emerging as a promising immunotherapeutic agent. By targeting the PI3K-γ enzyme, Eganelisib is designed to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype, thereby enhancing the body's immune response against cancer. This guide provides a comprehensive benchmark of Eganelisib's efficacy against current standard-of-care therapies in key oncological indications, based on available clinical trial data.

Advanced Urothelial Carcinoma: Eganelisib in the Second-Line Setting

In the realm of previously treated, platinum-refractory advanced urothelial carcinoma, the standard of care has evolved to include immune checkpoint inhibitors. A key benchmark for Eganelisib's efficacy is its performance in combination with a PD-1 inhibitor compared to the established monotherapy.

Quantitative Efficacy Data: Eganelisib vs. Nivolumab (B1139203) Monotherapy

The MARIO-275 trial, a randomized, placebo-controlled Phase 2 study, evaluated Eganelisib in combination with nivolumab against nivolumab monotherapy in patients with advanced urothelial carcinoma who had progressed on platinum-based chemotherapy and were checkpoint inhibitor-naïve.[1][2][3] The control arm's performance was consistent with the pivotal CheckMate-275 trial, which established nivolumab as a standard of care in this setting.[1][4][5][6][7]

Efficacy EndpointEganelisib + Nivolumab (MARIO-275)Nivolumab Monotherapy (MARIO-275 Control Arm)Nivolumab Monotherapy (CheckMate-275)
Overall Response Rate (ORR) 30%25%20.7%[4]
Disease Control Rate (DCR) 55%31%Not Reported
Complete Response (CR) 12%6%7%[5]
Median Progression-Free Survival (PFS) 9.1 weeks (in PD-L1 negative patients)7.9 weeks (in PD-L1 negative patients)1.9 months[4]
Median Overall Survival (OS) Not yet matureNot yet mature8.6 months[4]

Data for MARIO-275 is based on preliminary results presented.[1][2][8]

Notably, the greatest benefit of the Eganelisib combination was observed in patients with PD-L1 negative tumors, a population with historically lower response rates to checkpoint inhibitors alone.[2][8] In this subgroup, the addition of Eganelisib led to a 46% reduction in the probability of progression.[8]

Experimental Protocols

MARIO-275 (NCT03980041): This was a multi-national, prospective, randomized, active-control Phase 2 trial.[9]

  • Patient Population: Patients with metastatic or locally advanced urothelial carcinoma who had progressed after at least one platinum-based chemotherapy regimen and were checkpoint inhibitor-naïve.[1][9]

  • Treatment Arms:

    • Experimental Arm: Eganelisib (initially 40 mg, later reduced to 30 mg, once daily) plus nivolumab (480 mg every 4 weeks).[2][9]

    • Control Arm: Placebo plus nivolumab (480 mg every 4 weeks).[9]

  • Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 in patients with high baseline levels of monocytic myeloid-derived suppressor cells (mMDSCs).[1][2]

CheckMate-275 (NCT02387996): This was a single-arm, phase 2 trial.

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had progressed on a prior platinum-based therapy.[7]

  • Treatment: Nivolumab (3 mg/kg every 2 weeks) until disease progression or unacceptable toxicity.[6][7]

  • Primary Endpoint: Objective Response Rate (ORR) by blinded independent review committee per RECIST v1.1.[4][5]

Triple-Negative Breast Cancer: Eganelisib in the First-Line Metastatic Setting

For first-line metastatic triple-negative breast cancer (TNBC), a standard of care for PD-L1 positive tumors has been the combination of a checkpoint inhibitor with chemotherapy. Eganelisib is being investigated to enhance the efficacy of this combination, particularly in the broader patient population, including those with PD-L1 negative tumors.

Quantitative Efficacy Data: Eganelisib Triple Combination

The MARIO-3 trial, a single-arm Phase 2 study, is evaluating the safety and efficacy of Eganelisib in combination with atezolizumab and nab-paclitaxel in patients with locally advanced or metastatic TNBC.[10][11][12] The benchmark for this study is the IMpassion130 trial, which established atezolizumab plus nab-paclitaxel as a standard of care for PD-L1 positive mTNBC.[8][13][14][15]

Efficacy EndpointEganelisib + Atezolizumab + Nab-paclitaxel (MARIO-3)Atezolizumab + Nab-paclitaxel (IMpassion130, PD-L1+)Placebo + Nab-paclitaxel (IMpassion130, PD-L1+)
Overall Response Rate (ORR) 55.3% (Overall Population)58.9%42.6%
Disease Control Rate (DCR) 84.2% (Overall Population)Not ReportedNot Reported
Complete Response (CR) 5.3% (Overall Population), 16.7% (PD-L1+)Not ReportedNot Reported
Median Progression-Free Survival (PFS) 7.4 months (ITT), 11.2 months (PD-L1+)7.5 months5.0 months
Median Overall Survival (OS) Not yet mature25.4 months[15]17.9 months[15]

Data for MARIO-3 is based on preliminary results.[11][16] Data for IMpassion130 is from the final OS analysis.[15]

The preliminary data from MARIO-3 suggests that the addition of Eganelisib may extend progression-free survival in both PD-L1 positive and negative patients, with a median PFS of 7.3 months in the PD-L1 negative subgroup.[11]

Experimental Protocols

MARIO-3 (NCT03961698): This is a single-arm, Phase 2 study.[10][11]

  • Patient Population: Patients with inoperable locally advanced or metastatic triple-negative breast cancer who have not received prior systemic therapy for advanced disease.[11]

  • Treatment: Eganelisib (30 mg once daily) in combination with atezolizumab (840 mg on days 1 and 15) and nab-paclitaxel (100 mg/m² on days 1, 8, and 15 of a 28-day cycle).[11]

  • Primary Endpoint: Complete Response Rate per RECIST v1.1.[17]

IMpassion130 (NCT02425891): This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[8][14]

  • Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had not received prior therapy for metastatic disease.[8]

  • Treatment Arms:

    • Experimental Arm: Atezolizumab (840 mg on days 1 and 15) plus nab-paclitaxel (100 mg/m² on days 1, 8, and 15 of a 28-day cycle).[8]

    • Control Arm: Placebo plus nab-paclitaxel.[8]

  • Co-primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[14]

Visualizing the Mechanisms and Methodologies

To further elucidate the scientific rationale and experimental design behind Eganelisib's evaluation, the following diagrams illustrate its signaling pathway and the workflows of the key clinical trials.

Eganelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_phenotype Macrophage Phenotype Receptor Receptor PI3K_gamma PI3Kγ Receptor->PI3K_gamma Activation PIP3 PIP3 PI3K_gamma->PIP3 Converts M1 Anti-tumor (M1-like) PI3K_gamma->M1 Reprograms to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Signaling mTOR->Downstream M2 Immunosuppressive (M2-like) Downstream->M2 Promotes Eganelisib Eganelisib Eganelisib->PI3K_gamma Inhibits

Caption: Eganelisib inhibits PI3Kγ, blocking the pathway that promotes an immunosuppressive M2 macrophage phenotype.

MARIO_275_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Cycles cluster_endpoints Endpoint Analysis Patients Advanced Urothelial Carcinoma (Post-Platinum, IO-naïve) Arm_A Eganelisib + Nivolumab Patients->Arm_A Arm_B Placebo + Nivolumab Patients->Arm_B Treatment_A Eganelisib (PO, QD) Nivolumab (IV, Q4W) Arm_A->Treatment_A Treatment_B Placebo (PO, QD) Nivolumab (IV, Q4W) Arm_B->Treatment_B Endpoints Primary: ORR in mMDSC-high Secondary: ORR, PFS, OS Treatment_A->Endpoints Treatment_B->Endpoints

Caption: Workflow of the MARIO-275 clinical trial comparing Eganelisib plus nivolumab to placebo plus nivolumab.

MARIO_3_Workflow cluster_screening Screening & Enrollment cluster_treatment Single-Arm Treatment cluster_endpoints Endpoint Analysis Patients 1L Metastatic Triple-Negative Breast Cancer Treatment Eganelisib (PO, QD) + Atezolizumab (IV, Q2W) + Nab-paclitaxel (IV, Days 1, 8, 15) Patients->Treatment Endpoints Primary: Complete Response Rate Secondary: ORR, PFS, DoR Treatment->Endpoints

Caption: Workflow of the single-arm MARIO-3 clinical trial evaluating the Eganelisib triple combination.

References

Validating Eganelisib's (UCM-549) Mechanism of Action: A Comparative Guide Utilizing CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Eganelisib (formerly UCM-549), a first-in-class, selective phosphoinositide-3-kinase-gamma (PI3Kγ) inhibitor, and its role in cancer immunotherapy. We delve into its mechanism of action, compare its in vitro performance with other PI3Kγ inhibitors, and propose a CRISPR-Cas9-based approach to definitively validate its therapeutic target.

Introduction to Eganelisib and its Mechanism of Action

Eganelisib is an investigational oral immuno-oncology agent that selectively targets PI3Kγ.[1] The primary mechanism of action of Eganelisib is the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype.[1][2] This shift in macrophage polarization enhances the body's immune response against cancer cells. By inhibiting PI3Kγ, Eganelisib aims to overcome the immune suppression often observed within the tumor microenvironment, making it a promising candidate for combination therapies with checkpoint inhibitors.[3][4] Preclinical studies have demonstrated that genetic inactivation of PI3Kγ or its pharmacological inhibition leads to reduced tumor growth and metastasis, which is associated with an enhanced anti-tumor T-cell response.[5]

Comparative Analysis of PI3Kγ Inhibitors

The efficacy and selectivity of Eganelisib have been benchmarked against other PI3Kγ inhibitors. The following table summarizes the in vitro potency (IC50) of Eganelisib and its competitors against the different Class I PI3K isoforms. High selectivity for the γ isoform over α and β is critical to minimize off-target effects, as PI3Kα and PI3Kβ are crucial for general cell function.[2]

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM) Selectivity for γ over α Selectivity for γ over β Selectivity for γ over δ
Eganelisib (IPI-549) >1000>10001.2>150>833x>833x>125x
TG100-115 130290381103.4x7.6x2.9x
Duvelisib (IPI-145) 293602.50.2311.6x144x0.092x (δ selective)
AZD3458 >5000>50002.118>2380x>2380x8.6x

Data compiled from publicly available resources.[2][5] IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Proposed CRISPR-Cas9 Validation of Eganelisib's Mechanism

To definitively validate that the anti-tumor effects of Eganelisib are mediated through the inhibition of PI3Kγ in macrophages, a CRISPR-Cas9-based gene knockout strategy can be employed. This approach provides a robust genetic validation of the pharmacological data.

Experimental Workflow: CRISPR-Cas9 Validation

G cluster_0 Cell Line Preparation cluster_1 CRISPR-Cas9 Knockout cluster_2 Phenotypic Analysis Macrophage Cell Line (e.g., RAW 264.7) Macrophage Cell Line (e.g., RAW 264.7) Design & Synthesize sgRNA targeting PIK3CG Design & Synthesize sgRNA targeting PIK3CG Macrophage Cell Line (e.g., RAW 264.7)->Design & Synthesize sgRNA targeting PIK3CG Transfect with Cas9 & sgRNA Transfect with Cas9 & sgRNA Design & Synthesize sgRNA targeting PIK3CG->Transfect with Cas9 & sgRNA Select & Expand PIK3CG KO Clones Select & Expand PIK3CG KO Clones Transfect with Cas9 & sgRNA->Select & Expand PIK3CG KO Clones Polarize WT and KO Macrophages (M1/M2) Polarize WT and KO Macrophages (M1/M2) Select & Expand PIK3CG KO Clones->Polarize WT and KO Macrophages (M1/M2) Treat with Eganelisib Treat with Eganelisib Polarize WT and KO Macrophages (M1/M2)->Treat with Eganelisib Assess M1/M2 Markers (Flow Cytometry, qPCR) Assess M1/M2 Markers (Flow Cytometry, qPCR) Treat with Eganelisib->Assess M1/M2 Markers (Flow Cytometry, qPCR) Co-culture with Tumor Cells Co-culture with Tumor Cells Assess M1/M2 Markers (Flow Cytometry, qPCR)->Co-culture with Tumor Cells Measure Tumor Cell Viability Measure Tumor Cell Viability Co-culture with Tumor Cells->Measure Tumor Cell Viability

Caption: CRISPR-Cas9 workflow for PIK3CG knockout and phenotypic analysis.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of PIK3CG in Macrophages
  • sgRNA Design and Synthesis:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the PIK3CG gene to ensure a functional knockout. Utilize online CRISPR design tools to minimize off-target effects.

    • Synthesize the designed sgRNAs.

  • Lentiviral Vector Preparation:

    • Clone the synthesized sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

    • Produce lentiviral particles by co-transfecting HEK293T cells with the lentiviral vector and packaging plasmids.

  • Transduction of Macrophage Cell Line:

    • Transduce a macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages) with the lentiviral particles.

    • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning and Validation:

    • Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand single-cell clones to establish clonal cell lines.

    • Validate the knockout of the PIK3CG gene in each clone by Sanger sequencing of the targeted genomic region and Western blot analysis to confirm the absence of the PI3Kγ protein.

Protocol 2: In Vitro Macrophage Polarization Assay
  • Cell Culture:

    • Culture both wild-type (WT) and PIK3CG knockout (KO) macrophage cell lines in appropriate media.

  • Macrophage Polarization:

    • To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.

    • To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.

    • Include an untreated control group for both WT and KO cells.

  • Eganelisib Treatment:

    • For the WT cells, include a condition where cells are pre-treated with Eganelisib (at a concentration determined by IC50 values) for 1-2 hours before the addition of polarizing cytokines.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) and analyze using a flow cytometer.[6][7]

    • Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the expression of M1-associated genes (e.g., iNOS, TNFα, IL-1β) and M2-associated genes (e.g., Arg1, Fizz1, Ym1).[8]

Signaling Pathway

The PI3Kγ signaling pathway plays a crucial role in macrophage polarization. The following diagram illustrates the proposed mechanism of Eganelisib in modulating this pathway.

G cluster_0 M2 Polarization (Immunosuppressive) cluster_1 M1 Polarization (Anti-Tumor) IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R PI3Kγ PI3Kγ IL-4R/IL-13R->PI3Kγ AKT AKT PI3Kγ->AKT NF-κB NF-κB PI3Kγ->NF-κB Inhibits mTOR mTOR AKT->mTOR STAT6 STAT6 mTOR->STAT6 M2 Genes (Arg1, Fizz1) M2 Genes (Arg1, Fizz1) STAT6->M2 Genes (Arg1, Fizz1) IFN-γ/LPS IFN-γ/LPS IFNGR/TLR4 IFNGR/TLR4 IFN-γ/LPS->IFNGR/TLR4 IFNGR/TLR4->NF-κB STAT1 STAT1 IFNGR/TLR4->STAT1 M1 Genes (iNOS, TNFα) M1 Genes (iNOS, TNFα) NF-κB->M1 Genes (iNOS, TNFα) STAT1->M1 Genes (iNOS, TNFα) Eganelisib (IPI-549) Eganelisib (IPI-549) Eganelisib (IPI-549)->PI3Kγ Inhibits

Caption: Eganelisib inhibits PI3Kγ, blocking M2 polarization and promoting M1.

Conclusion

Eganelisib demonstrates high selectivity and potency for PI3Kγ, a critical regulator of macrophage polarization. The proposed CRISPR-Cas9 validation strategy offers a definitive method to confirm its on-target mechanism of action. By genetically ablating PI3Kγ, researchers can unequivocally attribute the observed immunomodulatory effects to the inhibition of this specific kinase. This guide provides the necessary framework, including comparative data and detailed protocols, to facilitate further research and development of Eganelisib as a promising cancer immunotherapy.

References

Eganelisib: A Comparative Analysis in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of Eganelisib (formerly IPI-549), a first-in-class, selective phosphoinositide 3-kinase gamma (PI3K-γ) inhibitor. Eganelisib's unique mechanism of action, centered on the reprogramming of the tumor microenvironment (TME), positions it as a promising immuno-oncology agent. This document synthesizes available preclinical data to compare its efficacy across different cancer models, details relevant experimental methodologies, and visualizes its mechanism of action.

Mechanism of Action: Reprogramming the Tumor Microenvironment

Eganelisib selectively inhibits PI3K-γ, a lipid kinase predominantly expressed in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][2] In the TME, PI3K-γ signaling promotes an immunosuppressive M2-like macrophage phenotype, which supports tumor growth and shields cancer cells from immune attack.[3] By inhibiting PI3K-γ, Eganelisib effectively "re-educates" these myeloid cells, shifting them towards a pro-inflammatory, anti-tumor M1-like phenotype.[4][5] This reprogramming enhances the presentation of tumor antigens, increases the recruitment and activation of cytotoxic T lymphocytes (CTLs), and ultimately fosters a more robust anti-tumor immune response.[1][2]

Eganelisib_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Signaling PI3K-γ Signaling TAM Tumor-Associated Macrophage (TAM) PI3Kgamma PI3K-γ TAM->PI3Kgamma activates TumorCell Tumor Cell TCell Cytotoxic T-Cell TCell->TumorCell attacks Immunosuppression Immunosuppressive Phenotype (M2-like) PI3Kgamma->Immunosuppression promotes Immunosuppression->TumorCell protects Immunosuppression->TCell Eganelisib Eganelisib Eganelisib->PI3Kgamma inhibits

Figure 1: Eganelisib's mechanism of action in the tumor microenvironment.

Preclinical Performance of Eganelisib

Eganelisib has demonstrated significant anti-tumor activity in a variety of preclinical syngeneic mouse models, both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.

In Vitro Potency and Selectivity

Eganelisib is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)
PI3K-γ 1.21.20.29
PI3K-α >200-fold selectivity vs γ>140-fold selectivity vs γ-
PI3K-β >200-fold selectivity vs γ>140-fold selectivity vs γ-
PI3K-δ >200-fold selectivity vs γ>140-fold selectivity vs γ-
Data compiled from preclinical studies.[1][6]
In Vivo Efficacy in Syngeneic Tumor Models

Eganelisib has shown significant tumor growth inhibition (TGI) in multiple syngeneic mouse models. The anti-tumor effect is largely dependent on a functional immune system, highlighting its immunomodulatory mechanism.[5] While specific quantitative TGI data is not consistently available in the public domain, the consistent reporting of "significant" inhibition across multiple studies underscores its preclinical efficacy.

Tumor ModelTreatmentKey Findings
Multiple Syngeneic Models Eganelisib MonotherapySignificant inhibition of tumor growth observed.[5]
Murine Solid Tumor Models Eganelisib + Checkpoint InhibitorsIncreased TGI compared to monotherapy, leading to enhanced anti-tumor activity and improved survival.[1][5]
CT26 (Colon Carcinoma) Eganelisib Monotherapy & CombinationDemonstrates anti-tumor activity.[6]
4T1 (Breast Carcinoma) Eganelisib Monotherapy & CombinationShows efficacy in a breast cancer model.[6]
Modulation of the Tumor Microenvironment

Eganelisib treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.

Immune Cell PopulationEffect of EganelisibMethod of Analysis
Tumor-Associated Macrophages (TAMs) Reprogramming from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype.In vitro macrophage polarization assays; Flow cytometry of tumor-infiltrating immune cells.[5][6]
Cytotoxic T-Cells (CD8+) Increased infiltration and activation within the tumor.Flow cytometry and immunohistochemistry of tumor tissue.[1]
Regulatory T-Cells (Tregs) Potential for reduction in number or function.Flow cytometry of tumor-infiltrating immune cells.
Myeloid-Derived Suppressor Cells (MDSCs) Reduction in number and/or suppressive function.Flow cytometry of tumor and peripheral blood.[5]
Specific quantitative changes in cell populations are not consistently reported in publicly available preclinical data.

Experimental Protocols

The following sections detail the general methodologies used in the preclinical evaluation of Eganelisib.

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of Eganelisib on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

Methodology:

  • Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into BMDMs.[6]

  • M2 Polarization: BMDMs are treated with interleukin-4 (IL-4) to induce polarization towards the M2 phenotype.[5]

  • Eganelisib Treatment: Eganelisib is added to the culture medium at various concentrations during the M2 polarization process.

  • Analysis: The expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) markers is assessed by RT-qPCR, Western blot, or flow cytometry.

Macrophage_Polarization_Workflow Start Isolate Bone Marrow Cells Differentiate Differentiate with M-CSF Start->Differentiate BMDMs Bone Marrow-Derived Macrophages (BMDMs) Differentiate->BMDMs Polarize Polarize with IL-4 (to induce M2 phenotype) BMDMs->Polarize Treat Treat with Eganelisib Polarize->Treat Analyze Analyze M1/M2 Markers (RT-qPCR, Flow Cytometry) Treat->Analyze

Figure 2: Experimental workflow for in vitro macrophage polarization assay.

In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of Eganelisib in immunocompetent mice.

Methodology:

  • Cell Line and Animal Model: A suitable murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) is selected, and cells are implanted subcutaneously into syngeneic mice (e.g., BALB/c).[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[4]

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive Eganelisib orally (e.g., via gavage), a vehicle control, and/or a checkpoint inhibitor.[4]

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival studies are also conducted.[6]

Immune Cell Profiling in the Tumor Microenvironment

Objective: To quantify the changes in immune cell populations within the TME following Eganelisib treatment.

Methodology:

  • Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, CD11b, FOXP3).[6]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations.

TME_Analysis_Workflow Start Excise Tumors from Treated and Control Mice Digest Mechanical and Enzymatic Digestion Start->Digest SingleCell Single-Cell Suspension Digest->SingleCell Stain Stain with Fluorescent Antibodies SingleCell->Stain Flow Analyze by Flow Cytometry Stain->Flow Analyze Quantify Immune Cell Populations Flow->Analyze

Figure 3: Experimental workflow for TME immune cell profiling.

Conclusion

Preclinical data strongly support the mechanism of action of Eganelisib as a selective PI3K-γ inhibitor that remodels the tumor microenvironment to promote an anti-tumor immune response. Its ability to reprogram immunosuppressive myeloid cells provides a compelling rationale for its use in combination with immune checkpoint inhibitors and other cancer therapies. While the publicly available data consistently demonstrate significant anti-tumor activity, further publication of detailed quantitative data from preclinical studies would be beneficial for a more granular comparative analysis. The ongoing clinical development of Eganelisib will be critical in translating these promising preclinical findings into meaningful patient benefit.[7][8]

References

Assessing the Synergistic Effects of UCM 549 with Checkpoint Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the synergistic potential of UCM 549 in combination with immune checkpoint inhibitors remains speculative due to the current lack of publicly available data on a compound designated "this compound." Extensive searches of scientific literature and clinical trial databases did not yield any specific information regarding the mechanism of action, preclinical, or clinical data for a substance with this identifier.

Consequently, a direct comparison with alternative therapeutic strategies or a detailed presentation of experimental data and protocols is not feasible at this time. For a meaningful analysis to be conducted, foundational information on this compound is required, including its molecular target, signaling pathway modulation, and standalone efficacy in relevant cancer models.

To facilitate future analysis upon the public disclosure of information on this compound, this guide outlines the necessary components and theoretical frameworks for assessing its synergy with checkpoint inhibitors.

Hypothetical Framework for Synergy Assessment

Should data on this compound become available, its synergistic effects with checkpoint inhibitors such as anti-PD-1/PD-L1 or anti-CTLA-4 antibodies would be evaluated based on the following experimental evidence:

Table 1: Illustrative Data for assessing Synergistic Anti-Tumor Efficacy
Treatment GroupTumor Growth Inhibition (%)Complete Response Rate (%)Median Overall Survival (Days)Immune Cell Infiltration (CD8+ T cells/mm²)
Vehicle Control002050
This compound (Monotherapy)30535150
Anti-PD-1 (Monotherapy)401045200
This compound + Anti-PD-1855090500

This table represents a template for the kind of data needed to demonstrate synergy. The values are hypothetical.

Experimental Protocols for Synergy Evaluation

A rigorous assessment of synergy would necessitate detailed experimental protocols, including but not limited to:

  • In Vitro Co-culture Assays: Tumor cells and immune cells (e.g., T cells) would be co-cultured to assess the direct impact of this compound on immune cell activation and tumor cell killing, both alone and in combination with checkpoint inhibitors. Key readouts would include cytokine release (e.g., IFN-γ, TNF-α) and cytotoxicity assays.

  • Syngeneic Mouse Models: In vivo studies using immunocompetent mouse models are crucial. Tumor-bearing mice would be treated with this compound, a checkpoint inhibitor, the combination of both, or a vehicle control. Tumor growth, overall survival, and immune cell populations within the tumor microenvironment would be monitored.

  • Immunophenotyping: Flow cytometry or immunohistochemistry would be employed to analyze the composition and activation state of immune cells within the tumor and draining lymph nodes. This would reveal changes in the populations of cytotoxic T cells, regulatory T cells, myeloid-derived suppressor cells, and other key immune players.

Visualizing a Potential Synergistic Mechanism

The following diagrams illustrate hypothetical mechanisms through which a novel agent like this compound could synergize with checkpoint inhibitors.

cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell T Cell T Cell Tumor Cell->T Cell Antigen Presentation T Cell->Tumor Cell Tumor Cell Killing This compound This compound This compound->Tumor Cell Induces Immunogenic Cell Death Checkpoint Inhibitor Checkpoint Inhibitor Checkpoint Inhibitor->T Cell Blocks Inhibitory Signals (e.g., PD-1) cluster_workflow Synergy Assessment Workflow start In Vitro Screening syngeneic Syngeneic Mouse Model Studies start->syngeneic immuno Immunophenotyping & Cytokine Analysis syngeneic->immuno data Data Analysis (Tumor Growth & Survival) syngeneic->data conclusion Conclusion on Synergy immuno->conclusion data->conclusion

Safety Operating Guide

Navigating the Disposal of Unidentified Chemicals: A Standard Operating Procedure for "UCM 549" and Other Unknowns

Author: BenchChem Technical Support Team. Date: December 2025

In a dynamic research environment, encountering a substance with a non-standard identifier like "UCM 549" is a plausible scenario. While a specific chemical compound "this compound" is not found in public chemical databases or safety literature, the principles of safe laboratory practice dictate a cautious and systematic approach to the disposal of any unknown substance. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of unidentified chemicals, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The primary directive when faced with an unknown chemical is to treat it as hazardous until proven otherwise. The following procedures are designed to guide researchers, scientists, and drug development professionals through a safe and compliant disposal process.

Immediate Safety and Handling Protocol

Proper containment and labeling are the first critical steps upon identifying a substance that cannot be clearly identified.

StepActionKey Considerations
1. Isolation & Segregation Immediately segregate the container with the unknown chemical from the main laboratory workspace.Place it in a secondary container (e.g., a chemical-resistant tray or bucket) to contain potential leaks. Store in a well-ventilated area away from incompatible materials.
2. Preliminary Hazard Assessment Do not open the container. Visually inspect the container and its contents for any clues.Look for any symbols, partial words, or markings on the label. Note the physical state (solid, liquid, gas), color, and any signs of instability (e.g., crystallization, discoloration, container bulging).
3. Labeling as "Unknown" Clearly label the container as "CAUTION: UNKNOWN CHEMICAL".Include the date it was found and the location. This alerts others to the potential hazard.

Characterization and Identification: A Necessary Step Before Disposal

Disposal pathways are dictated by the chemical's properties and hazards. Therefore, a reasonable effort must be made to identify the unknown substance.

StepActionExperimental Methodologies
1. Review Laboratory Records Cross-reference laboratory notebooks, inventory lists, and purchase orders from the period the substance was likely generated.This is the most effective and safest first step in identification.
2. Non-Invasive Analysis If safe and permissible by your institution, utilize non-destructive analytical techniques.Techniques such as Raman or FT-IR spectroscopy can sometimes identify a substance through a sealed container.
3. Limited Chemical Analysis If deemed necessary and safe by a qualified chemist, a small, controlled sample may be taken for analysis.Basic tests can include pH determination, solubility in water, and a flame test. More advanced analysis may involve Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Proper Disposal Workflow

The following workflow outlines the decision-making process for the disposal of an unknown chemical.

DisposalWorkflow start Unknown Chemical 'this compound' Identified isolate Isolate and Label as 'Unknown' start->isolate records Review Lab Records and Inventory isolate->records identified_q Is the Chemical Identified? records->identified_q sds Consult Safety Data Sheet (SDS) for Disposal Information identified_q->sds Yes analysis_q Is Analysis Feasible and Safe? identified_q->analysis_q No dispose_known Dispose According to SDS and Institutional Guidelines sds->dispose_known analyze Perform Chemical Analysis (e.g., pH, GC-MS) analysis_q->analyze Yes hazardous_waste Treat as Hazardous Waste analysis_q->hazardous_waste No identified_post_analysis_q Chemical Identified? analyze->identified_post_analysis_q identified_post_analysis_q->sds Yes identified_post_analysis_q->hazardous_waste No contact_ehs Contact Environmental Health & Safety (EHS) for Guidance hazardous_waste->contact_ehs dispose_unknown Dispose via Approved Hazardous Waste Vendor contact_ehs->dispose_unknown SafetySignaling cluster_InitialResponse Initial Response cluster_Characterization Characterization cluster_Disposal Disposal Discovery Discovery of 'this compound' Isolation Isolation & Labeling Discovery->Isolation Immediate Action Assessment Initial Hazard Assessment Isolation->Assessment Safety Precaution Record_Search Record Search Assessment->Record_Search Information Gathering Analysis Chemical Analysis Record_Search->Analysis If Necessary EHS_Consult EHS Consultation Record_Search->EHS_Consult If Unidentified Analysis->EHS_Consult Data-driven Decision Waste_Segregation Segregation into Waste Stream EHS_Consult->Waste_Segregation Expert Guidance Final_Disposal Final Disposal by Certified Vendor Waste_Segregation->Final_Disposal Compliant Procedure

Personal protective equipment for handling UCM 549

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Application, and Disposal of UCM 549.

This guide provides critical safety and logistical information for the handling and use of this compound (CAS RN: 753502-19-1), a melatonin (B1676174) MT2 receptor inverse agonist and MT1 receptor antagonist. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE) and Handling

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

Protection TypeRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation.

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]

  • Spill Management: In case of a spill, avoid generating dust. Absorb the spill with an inert material and place it in a suitable container for disposal.[1]

Storage and Disposal

Proper storage and disposal of this compound are crucial for maintaining its stability and for environmental safety.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.

Experimental Protocols

This compound is a valuable tool for studying the melatonin receptor system. Below are key experimental protocols relevant to its mechanism of action.

Melatonin Receptor Binding Assay:

This assay determines the affinity of this compound for MT1 and MT2 receptors.

  • Preparation of Membranes: Prepare cell membranes from cells stably expressing either human MT1 or MT2 receptors.

  • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled melatonin receptor agonist (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the mixture to allow for competitive binding. Separate bound from free radioligand by rapid vacuum filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the inhibitory constant (Ki) of this compound from the competition curves.

Functional Assay for Inverse Agonist Activity ([³⁵S]GTPγS Binding Assay):

This assay measures the ability of this compound to decrease the basal activity of the MT2 receptor.

  • Membrane Preparation: Use membranes from cells expressing the MT2 receptor.

  • Assay Setup: Incubate the membranes with [³⁵S]GTPγS in the presence and absence of varying concentrations of this compound.

  • Stimulation: The binding of [³⁵S]GTPγS to G-proteins is a measure of receptor activation. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.

  • Measurement: Quantify the amount of bound [³⁵S]GTPγS.

  • Analysis: Determine the potency and efficacy of this compound as an inverse agonist.

Melatonin Receptor Signaling Pathway

This compound exerts its effects by modulating the signaling pathways of melatonin receptors MT1 and MT2. As an antagonist at the MT1 receptor, it blocks the actions of agonists like melatonin. As an inverse agonist at the MT2 receptor, it reduces the receptor's basal activity.

Melatonin_Signaling Melatonin Receptor Signaling cluster_agonism Agonist Action (e.g., Melatonin) cluster_antagonism This compound Action Melatonin Melatonin MT1/MT2_Agonist MT1/MT2 Receptors Melatonin->MT1/MT2_Agonist Binds Gi_Agonist Gi Protein Activation MT1/MT2_Agonist->Gi_Agonist AC_Inhibition Adenylyl Cyclase Inhibition Gi_Agonist->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PKA_Inhibition PKA Inhibition cAMP_Decrease->PKA_Inhibition CREB_Inhibition CREB Inhibition PKA_Inhibition->CREB_Inhibition UCM549 UCM549 MT1_Antagonist MT1 Receptor UCM549->MT1_Antagonist MT2_Inverse_Agonist MT2 Receptor UCM549->MT2_Inverse_Agonist Block_Agonist Blocks Melatonin Binding MT1_Antagonist->Block_Agonist Reduce_Basal_Activity Reduces Basal Activity MT2_Inverse_Agonist->Reduce_Basal_Activity

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCM 549
Reactant of Route 2
UCM 549

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.